Product packaging for 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid(Cat. No.:CAS No. 63468-11-1)

2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid

Cat. No.: B047754
CAS No.: 63468-11-1
M. Wt: 434.6 g/mol
InChI Key: WXSCEQXIHBEPIQ-UHFFFAOYSA-N
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Description

2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid is a useful research compound. Its molecular formula is C25H38O6 and its molecular weight is 434.6 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H38O6 B047754 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid CAS No. 63468-11-1

Properties

IUPAC Name

2,4-bis(2-ethylhexoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O6/c1-5-9-11-18(7-3)16-30-24(28)20-13-14-21(23(26)27)22(15-20)25(29)31-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSCEQXIHBEPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401043445
Record name 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid
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Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63468-11-1
Record name 2,4-Bis(2-ethylhexyl) hydrogen 1,2,4-benzenetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63468-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid
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Foundational & Exploratory

Synthesis of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a feasible synthetic route for 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid, a complex benzoic acid derivative with potential applications in various fields of chemical and pharmaceutical research. Due to the absence of a direct, documented synthesis for this specific molecule, this guide outlines a scientifically sound, two-step approach starting from trimellitic anhydride. The proposed methodology is based on established esterification principles and draws from existing literature on the synthesis of related compounds, such as tri-esters of trimellitic acid. This document includes detailed experimental protocols, quantitative data extrapolated from analogous reactions, and in-depth characterization information.

Introduction

This compound is a trifunctional molecule featuring a central benzoic acid core with two ester groups at the 2 and 4 positions. The presence of the bulky, lipophilic 2-ethylhexyl chains and the reactive carboxylic acid moiety suggests its potential utility as a versatile building block in organic synthesis, a precursor for novel polymers, or as a component in the development of specialized drug delivery systems. This guide aims to provide researchers with a practical and detailed pathway for the laboratory-scale synthesis of this compound.

Proposed Synthetic Pathway

The most direct and plausible route for the synthesis of this compound involves the selective esterification of trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride) with two equivalents of 2-ethylhexanol. The reaction proceeds in two conceptual stages: an initial ring-opening of the anhydride followed by a second esterification.

Reaction Mechanism

The synthesis is predicated on the principles of Fischer-Speier esterification, utilizing an acid catalyst to facilitate the reaction between the carboxylic acid functionalities and the alcohol.[1][2] The proposed mechanism is as follows:

  • Protonation and Nucleophilic Attack (Ring Opening): The anhydride carbonyl group is protonated by the acid catalyst, enhancing its electrophilicity. A molecule of 2-ethylhexanol then acts as a nucleophile, attacking the activated carbonyl carbon and leading to the opening of the anhydride ring. This step results in the formation of two isomeric mono-ester intermediates.

  • Second Esterification: The remaining free carboxylic acid groups are then subjected to a second esterification with another molecule of 2-ethylhexanol. To favor the formation of the desired 2,4-diester and leave the 1-carboxylic acid intact, careful control of the stoichiometry is essential.

Synthesis_Pathway Trimellitic Anhydride Trimellitic Anhydride Intermediate_Monoesters Isomeric Monoester Intermediates Trimellitic Anhydride->Intermediate_Monoesters + 2-Ethylhexanol (2 eq.) H+ Catalyst 2-Ethylhexanol 2-Ethylhexanol Final_Product This compound Intermediate_Monoesters->Final_Product Esterification

Experimental Protocols

The following protocol is a comprehensive guide for the laboratory synthesis of this compound.

Materials and Reagents
  • Trimellitic anhydride (97% purity)

  • 2-Ethylhexanol (99% purity)

  • p-Toluenesulfonic acid (p-TSA) or Sulfuric Acid (H₂SO₄) as catalyst

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

  • Deionized water

Synthesis Procedure

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Reactants Charge reactor with: - Trimellitic anhydride (1 eq.) - 2-Ethylhexanol (2.2 eq.) - Toluene - p-TSA (0.5 mol%) Heating Heat to reflux (120-140°C) with Dean-Stark trap Reactants->Heating Monitoring Monitor reaction by TLC or GC (disappearance of starting material) Heating->Monitoring Cooling Cool reaction mixture Monitoring->Cooling Washing Wash with 5% NaHCO3 solution (to remove unreacted acid and catalyst) Cooling->Washing Brine_Wash Wash with brine Washing->Brine_Wash Drying Dry organic layer over MgSO4 Brine_Wash->Drying Solvent_Removal Remove solvent under reduced pressure Drying->Solvent_Removal Purification Purify by column chromatography (Hexane:Ethyl Acetate gradient) Solvent_Removal->Purification Characterization Characterization Purification->Characterization Obtain pure product

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add trimellitic anhydride (1.0 equivalent), 2-ethylhexanol (2.2 equivalents), and toluene (as a solvent to facilitate water removal).

  • Catalyst Addition: Add the acid catalyst, such as p-toluenesulfonic acid (0.5 mol%) or a catalytic amount of concentrated sulfuric acid.

  • Esterification: Heat the reaction mixture to reflux (typically 120-140°C). The water formed during the esterification will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate to remove the acid catalyst and any unreacted carboxylic acids.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the desired this compound from isomeric byproducts and any tri-ester.

Quantitative Data

Direct yield and purity data for the title compound are not available in the literature. However, based on similar esterification reactions of dicarboxylic acids with 2-ethylhexanol, the following data can be anticipated.[3][4]

ParameterExpected ValueNotes
Yield 70-85%Dependent on reaction conditions and purification efficiency.
Purity >95%After chromatographic purification.
Molar Ratio (Anhydride:Alcohol) 1 : 2.2A slight excess of alcohol is used to drive the reaction.
Reaction Temperature 120-140 °CTo ensure a reasonable reaction rate and efficient water removal.
Reaction Time 4-8 hoursMonitored by TLC or GC for completion.

Characterization

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.

Spectroscopic Data
TechniqueExpected Features
¹H NMR - Aromatic protons in the 7.5-8.5 ppm region. - Multiplet for the CH group of the 2-ethylhexyl chain around 4.3 ppm. - Methylene and methyl protons of the 2-ethylhexyl chains in the 0.8-1.8 ppm region. - A broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR - Carbonyl carbons of the ester groups around 165-170 ppm. - Carbonyl carbon of the carboxylic acid group around 170-175 ppm. - Aromatic carbons in the 125-140 ppm region. - Carbons of the 2-ethylhexyl chains in the 10-70 ppm region.
FT-IR (cm⁻¹) - Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). - C=O stretch from the carboxylic acid (~1700 cm⁻¹). - C=O stretch from the ester groups (~1725 cm⁻¹). - C-O stretches (1100-1300 cm⁻¹). - Aromatic C-H stretches (~3000-3100 cm⁻¹). - Aliphatic C-H stretches (~2850-2960 cm⁻¹).
Mass Spectrometry (MS) - Expected molecular ion peak corresponding to the molecular weight of the compound (C₂₅H₃₈O₆).

Safety and Handling

  • Trimellitic anhydride is a respiratory irritant and sensitizer. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Ethylhexanol is an irritant. Avoid contact with skin and eyes.

  • Acid catalysts (p-TSA, H₂SO₄) are corrosive. Handle with extreme care.

  • Toluene is flammable and toxic. Use in a fume hood and away from ignition sources.

Conclusion

This technical guide outlines a robust and feasible synthetic strategy for this compound, a compound for which a direct synthesis has not been previously reported. By adapting established esterification protocols for related molecules, researchers can access this versatile building block for further investigation in materials science, organic synthesis, and pharmaceutical development. The provided experimental details, expected data, and safety information serve as a comprehensive resource for the successful synthesis and characterization of this novel benzoic acid derivative.

References

An In-depth Technical Guide on the Core Mechanism of Action of Di(2-ethylhexyl) terephthalate (DEHTP)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid" did not yield publicly available scientific literature detailing its mechanism of action. This document instead focuses on the structurally related and extensively studied compound, Di(2-ethylhexyl) terephthalate (DEHTP), a common plasticizer. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Di(2-ethylhexyl) terephthalate (DEHTP), a non-phthalate plasticizer, is widely used as a replacement for Di(2-ethylhexyl) phthalate (DEHP) in a variety of consumer products, including food packaging and medical devices.[1] Unlike its ortho-phthalate isomer DEHP, which has been associated with endocrine disruption and reproductive toxicity, DEHTP is generally considered to have a more favorable safety profile.[1][2] However, emerging research indicates that DEHTP and its metabolites are not biologically inert and can interact with various cellular pathways. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of DEHTP and its principal metabolites.

Metabolism of DEHTP

Upon entering the body, DEHTP is rapidly metabolized. The primary metabolic pathway involves hydrolysis by esterases to its monoester, mono(2-ethylhexyl) terephthalate (MEHT).[3][4] MEHT is then further metabolized through oxidation of the 2-ethylhexyl side chain to form several oxidized metabolites, including:

  • Mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP) [5]

  • Mono(2-ethyl-5-oxohexyl) terephthalate (MEOHTP) [5]

  • Mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP) [5]

These metabolites are the primary forms excreted in urine and are used as biomarkers for DEHTP exposure.[6][7]

G DEHTP Di(2-ethylhexyl) terephthalate (DEHTP) MEHT Mono(2-ethylhexyl) terephthalate (MEHT) DEHTP->MEHT Hydrolysis (Esterases) Oxidized_Metabolites Oxidized Metabolites (MEHHTP, MEOHTP, MECPTP) MEHT->Oxidized_Metabolites Oxidation

Figure 1: Simplified metabolic pathway of DEHTP.

Core Mechanisms of Action

The biological effects of DEHTP are primarily attributed to its metabolites, particularly MEHT. The main mechanisms of action identified to date involve interactions with nuclear receptors and the modulation of metabolic pathways.

Endocrine Disruption: Thyroid Hormone Receptor Antagonism

A key mechanism of action of DEHTP's primary metabolite, MEHT, is its antagonistic effect on thyroid hormone receptors (TRs).[2][8] In vitro studies have demonstrated that MEHT can inhibit the activity of triiodothyronine (T3), the active form of thyroid hormone.

  • Signaling Pathway: MEHT acts as a competitive antagonist at the ligand-binding domain of TRs. This binding prevents the recruitment of coactivators necessary for the transcription of thyroid hormone-responsive genes. The oxidized metabolites of DEHTP, however, do not appear to interact with TRs.[2][8]

G cluster_0 Cell Nucleus T3 T3 (Thyroid Hormone) TR Thyroid Receptor (TR) T3->TR Binds and Activates MEHT MEHT MEHT->TR Binds and Inhibits TRE Thyroid Hormone Response Element (TRE) TR->TRE Binds Gene_Expression Target Gene Expression TRE->Gene_Expression Promotes

Figure 2: Antagonistic action of MEHT on the thyroid hormone receptor signaling pathway.

Hepatic Effects: Modulation of Lipid Metabolism

Recent studies suggest a potential link between exposure to DEHTP metabolites and the development of nonalcoholic fatty liver disease (NAFLD).[9] In vitro experiments using the human hepatoma cell line HepG2 have shown that DEHTP and its metabolites can lead to an accumulation of intracellular lipids.

  • Signaling Pathway: The precise signaling pathway is still under investigation, but it is hypothesized that DEHTP metabolites may interact with metabolic nuclear receptors, such as the Liver X Receptor alpha (LXRα), which play a crucial role in the regulation of lipid homeostasis.[9]

G DEHTP_Metabolites DEHTP Metabolites (MEHT, MEHHTP, MECPTP) LXR_alpha LXRα DEHTP_Metabolites->LXR_alpha Potential Interaction Lipogenic_Genes Lipogenic Gene Expression LXR_alpha->Lipogenic_Genes Upregulates Lipid_Accumulation Lipid Accumulation (in Hepatocytes) Lipogenic_Genes->Lipid_Accumulation Leads to G Start Start: Culture GH3 cells in hormone-depleted medium Expose Expose cells to: - Control - T3 alone - Test Compound alone - T3 + Test Compound Start->Expose Incubate Incubate for 72 hours Expose->Incubate Proliferation Measure Cell Proliferation (e.g., MTT Assay) Incubate->Proliferation Analyze Analyze Data: Compare proliferation rates to determine agonistic or antagonistic effects Proliferation->Analyze

References

Spectroscopic and Analytical Profile of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a detailed overview of the spectroscopic properties of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic values and general analytical methodologies. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into the expected analytical characteristics of this molecule. The predictions are derived from established principles of spectroscopy and comparative analysis with structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups: a 2,4-disubstituted benzoic acid and two 2-ethylhexyl ester moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Aromatic (H-3, H-5, H-6)7.5 - 8.2m3H
Carboxylic Acid (-COOH)10.0 - 13.0br s1H
Methylene (-OCH₂-)4.1 - 4.4m4H
Methine (-CH-)1.6 - 1.8m2H
Methylene (-CH₂-)1.2 - 1.5m16H
Methyl (-CH₃)0.8 - 1.0m12H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)168 - 173
Ester Carbonyl (-COO-)164 - 167
Aromatic (C-1, C-2, C-4)130 - 140
Aromatic (C-3, C-5, C-6)125 - 130
Methylene (-OCH₂-)65 - 70
Methine (-CH-)38 - 42
Methylene (-CH₂-)22 - 32
Methyl (-CH₃)10 - 15

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500 - 3300Broad
C-H (Aromatic)3000 - 3100Sharp, medium
C-H (Aliphatic)2850 - 3000Sharp, strong
C=O (Carboxylic Acid)1680 - 1710Strong
C=O (Ester)1720 - 1740Strong
C=C (Aromatic)1450 - 1600Medium to weak
C-O (Ester/Acid)1100 - 1300Strong

Table 4: Predicted Mass Spectrometry (MS) Data

Ion TypePredicted m/zNotes
[M-H]⁻449.28Negative ion mode, loss of carboxylic proton
[M+Na]⁺473.26Positive ion mode, sodium adduct
[M-C₈H₁₇O]⁺321.10Loss of a 2-ethylhexyloxy group
[M-C₈H₁₇O₂]⁺305.11Loss of a 2-ethylhexoxycarbonyl group

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These protocols are standard procedures in organic chemical analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal. For transmission IR, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk, or dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Use an electrospray ionization (ESI) source in both positive and negative ion modes to obtain a comprehensive fragmentation pattern.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

G General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Reporting synthesis Chemical Synthesis of Target Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Verification ir Infrared (IR) Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry (MS) purification->ms Molecular Weight ID interpretation Structural Elucidation and Data Interpretation nmr->interpretation ir->interpretation ms->interpretation report Technical Report / Whitepaper Generation interpretation->report

General Workflow for Spectroscopic Analysis

An In-depth Technical Guide on 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly accessible chemical databases and scientific literature do not readily provide a specific CAS number or detailed experimental data for 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid. This guide offers a comprehensive overview based on closely related isomers and general principles of synthesis and analysis for this class of compounds, intended for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the class of aromatic carboxylic acid esters. These compounds are characterized by a central benzoic acid core with two ester groups attached to the aromatic ring. The specific isomer , with substitution at the 2 and 4 positions, is not well-documented. However, its structural analogs, such as phthalates and terephthalates, are widely used as plasticizers and have been studied for their biological activities. This guide will provide insights into the probable synthesis, physicochemical properties, and potential biological relevance of this compound by drawing parallels with its known isomers and related compounds.

Physicochemical Properties of a Related Isomer

Due to the lack of specific data for the 2,4-isomer, the following table summarizes the computed physicochemical properties of the closely related isomer, 3,4-Bis(((2-ethylhexyl)oxy)carbonyl)benzoic acid (CAS: 63468-09-7) .[1] These values can serve as an estimate for the properties of the 2,4-isomer.

PropertyValue
Molecular Formula C25H38O6
Molecular Weight 434.6 g/mol
IUPAC Name 3,4-bis(2-ethylhexoxycarbonyl)benzoic acid
CAS Number 63468-09-7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 13
Topological Polar Surface Area 89.9 Ų
LogP (Computed) 7.5

Data sourced from PubChem CID 22491882.[1]

Synthesis and Experimental Protocols

A plausible synthetic route for this compound would involve a two-step process: first, the synthesis of the precursor 2,4-dihydroxybenzoic acid, followed by its esterification with 2-ethylhexanol.

A common method for the synthesis of 2,4-dihydroxybenzoic acid is the carboxylation of resorcinol, for instance, through the Kolbe-Schmitt reaction.[2][3][4]

Experimental Protocol (General):

  • Reaction Setup: Resorcinol and an aqueous solution of potassium bicarbonate are placed in a suitable reaction vessel.[3]

  • Carboxylation: The mixture is heated, and carbon dioxide is passed through it under pressure to facilitate the carboxylation of the resorcinol.[3]

  • Acidification: After the reaction is complete, the mixture is cooled and then acidified, typically with a strong acid like hydrochloric acid, to precipitate the 2,4-dihydroxybenzoic acid.[4]

  • Purification: The crude product can be collected by filtration and purified by recrystallization.

The synthesized 2,4-dihydroxybenzoic acid can then be esterified with 2-ethylhexanol to yield the final product. This is a standard esterification reaction, often catalyzed by an acid.

Experimental Protocol (General):

  • Reactants: 2,4-Dihydroxybenzoic acid and an excess of 2-ethylhexanol are combined in a reaction flask.

  • Catalyst: A suitable acid catalyst, such as sulfuric acid or a solid acid catalyst, is added to the mixture.

  • Reaction Conditions: The mixture is heated under reflux, and the water produced during the reaction is removed to drive the equilibrium towards the formation of the ester.

  • Work-up: After the reaction is complete, the excess alcohol is removed, often by distillation. The crude ester is then purified, which may involve washing with a basic solution to remove any unreacted acid, followed by further purification steps like column chromatography.

A similar process is used for the synthesis of other bis(2-ethylhexyl) esters, such as bis(2-ethylhexyl) terephthalate, where terephthalic acid is reacted with 2-ethyl-1-hexanol.[5][6][7]

Potential Biological Activity

While there is no specific data on the biological activity of this compound, studies on the structurally similar compound Bis(2-ethylhexyl) phthalate (DEHP) can offer some insights. DEHP has been reported to exhibit antibacterial and larvicidal properties.[8][9]

  • Antibacterial Activity: DEHP has shown inhibitory effects against both Gram-positive and Gram-negative bacteria.[9]

  • Larvicidal Activity: It has demonstrated larvicidal potency against mosquito larvae, such as Culex quinquefasciatus.[8][9]

  • Other Biological Effects: Phthalic acid esters, as a class, are known to have a range of biological effects and are of interest in toxicology and environmental science due to their widespread use as plasticizers.[10] Some studies have also investigated the anti-cancer and immunomodulatory activities of DEHP.[11]

It is important to note that these activities are reported for a related compound and would need to be experimentally verified for this compound.

Visualizations

The following diagram illustrates a plausible synthetic pathway for this compound.

G cluster_0 Step 1: Carboxylation cluster_1 Step 2: Esterification Resorcinol Resorcinol DHBA 2,4-Dihydroxybenzoic Acid Resorcinol->DHBA CO2, K2CO3, Heat DHBA2 2,4-Dihydroxybenzoic Acid FinalProduct This compound DHBA2->FinalProduct 2-Ethylhexanol, Acid Catalyst, Heat G cluster_isomers Dihydroxybenzoic Acid Isomers cluster_diesters Bis(2-ethylhexyl) Esters BA Benzoic Acid DHBA_24 2,4-Dihydroxybenzoic Acid BA->DHBA_24 Hydroxylation FinalProduct This compound (Target Compound) DHBA_24->FinalProduct Esterification Isomer_34 3,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid (Related Isomer) DEHP Bis(2-ethylhexyl) Phthalate (Related Compound)

References

An In-depth Technical Guide on the Projected Thermal Stability of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid is a complex organic molecule featuring a central benzoic acid core with two 2-ethylhexyl ester groups. Its thermal stability is a critical parameter for its synthesis, purification, storage, and application, particularly in fields where it might be subjected to elevated temperatures. Thermal decomposition can lead to the formation of impurities, altering the compound's chemical and physical properties. This guide outlines the expected thermal behavior of this compound based on analogous structures and details the standard methodologies for its experimental determination.

Predicted Thermal Decomposition Pathway

Based on the decomposition of similar aromatic esters, the thermal degradation of this compound is likely to proceed through the following key steps:

  • Initial Decomposition: The decomposition is expected to initiate with the cleavage of the ester bonds. The presence of a carboxylic acid group might influence the decomposition temperature.

  • Formation of Intermediates: The initial cleavage could lead to the formation of mono-ester intermediates and the release of 2-ethylhexene or 2-ethylhexanol.

  • Further Degradation: At higher temperatures, the benzoic acid core is likely to undergo decarboxylation.

Quantitative Data from Analogous Compounds

To estimate the thermal stability of this compound, data from structurally similar compounds is summarized below. These compounds share the key structural feature of 2-ethylhexyl esters of an aromatic carboxylic acid.

Compound NameStructureOnset of Decomposition (°C)Key Decomposition Products
Bis(2-ethylhexyl) phthalate (DEHP)Ortho-disubstituted benzene ring with two bis(2-ethylhexyl) ester groups.~250[1]2-ethylhex-1-ene, 2-ethylhexanol, phthalic anhydride, mono(2-ethylhexyl) phthalate (intermediate)[1][2]
Bis(2-ethylhexyl) terephthalate (DOTP/DEHT)Para-disubstituted benzene ring with two bis(2-ethylhexyl) ester groups.Generally considered more thermally stable than DEHP.High-temperature decomposition products are considered harmful by inhalation.[3]
Benzoic AcidA simple aromatic carboxylic acid.Stable up to 300°C in subcritical water.[4] Thermal decomposition in a pyrex vessel occurs at 475-499°C.[5]Benzene, carbon dioxide, carbon monoxide, biphenyl[5]

Experimental Protocols

The thermal stability of this compound can be experimentally determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Objective: To determine the temperatures at which the compound decomposes and to quantify the mass loss associated with decomposition.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Place the sample in the TGA furnace under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate, typically 10 or 20°C/min.[6]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the mass loss curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.[7]

Objective: To determine the melting point, heat of fusion, and to detect any phase transitions or exothermic/endothermic decomposition events.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the DSC cell with a purge gas flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample and reference pans from a sub-ambient temperature (e.g., 0°C) to a temperature above the expected decomposition point (e.g., 400°C) at a constant heating rate, typically 10°C/min. The program may include heating and cooling cycles to observe crystallization and melting behavior.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., some decompositions) will appear as upward peaks. The melting temperature is determined from the onset of the melting endotherm, and the enthalpy of fusion is calculated from the peak area.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the predicted logical relationship in the thermal decomposition of the target compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting start Start: Obtain Sample of this compound weigh_tga Weigh 5-10 mg for TGA start->weigh_tga weigh_dsc Weigh 2-5 mg for DSC start->weigh_dsc tga Thermogravimetric Analysis (TGA) weigh_tga->tga dsc Differential Scanning Calorimetry (DSC) weigh_dsc->dsc tga_data Record Mass vs. Temperature tga->tga_data dsc_data Record Heat Flow vs. Temperature dsc->dsc_data analyze_tga Determine Decomposition Temperatures & Mass Loss tga_data->analyze_tga analyze_dsc Determine Melting Point & Enthalpy dsc_data->analyze_dsc report Compile Technical Report analyze_tga->report analyze_dsc->report

Caption: Experimental workflow for thermal analysis.

Decomposition_Pathway compound 2,4-Bis(2-ethylhexoxycarbonyl) benzoic acid intermediate Mono-ester Intermediates + 2-Ethylhexene/2-Ethylhexanol compound->intermediate Initial Heat (Ester Cleavage) final_products Phthalic Anhydride Analogs + CO2 + Other Volatiles intermediate->final_products Higher Heat (Decarboxylation)

References

An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research yielded no specific quantitative data, experimental protocols, or established signaling pathways for 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid. As a relevant and well-documented alternative, this guide provides a comprehensive overview of the solubility of the parent compound, benzoic acid. The principles and methodologies described herein can serve as a foundational reference for solubility studies of its derivatives.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the solubility of benzoic acid in various organic solvents. The document outlines quantitative solubility data, experimental protocols for solubility determination, and a representative synthesis pathway.

Quantitative Solubility Data

The solubility of benzoic acid is significantly influenced by the nature of the solvent and the temperature. Generally, it exhibits low solubility in water but is readily soluble in many organic solvents, a characteristic attributed to the hydrophobic nature of its benzene ring and the hydrogen bonding capability of its carboxylic acid group.[1][2]

Below is a summary of the solubility of benzoic acid in several common organic solvents at various temperatures.

SolventTemperature (°C)Solubility ( g/100 g solvent)
Methanol-1830
Methanol-1332.1
Methanol2371.5
Ethanol-1825.4
Ethanol1547.1
Ethanol19.252.4
Acetone-Soluble
Benzene-Soluble
Carbon Tetrachloride-Soluble
Chloroform-Soluble
Ethyl Ether-Soluble
Hexane-Soluble

Note: The term "Soluble" indicates that while quantitative data at specific temperatures was not available in the search results, these solvents are generally recognized as effective solvents for benzoic acid.[3]

Experimental Protocols for Solubility Determination

Several methods can be employed to experimentally determine the solubility of benzoic acid. The choice of method often depends on the required accuracy, the solvent system, and the available equipment. Two common methods are the Gravimetric Method and the Titrimetric Method.

2.1. Gravimetric Method

This method involves preparing a saturated solution and then determining the mass of the dissolved solute.

  • Protocol:

    • Preparation of Saturated Solution: An excess amount of benzoic acid is added to a known volume or mass of the organic solvent in a sealed container.

    • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached.

    • Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

    • Solvent Evaporation: A known mass or volume of the clear, saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried benzoic acid residue is obtained.

    • Calculation: The solubility is calculated as the mass of the dissolved benzoic acid per a given mass or volume of the solvent.

2.2. Titrimetric Method

This method is particularly useful for determining the concentration of acidic or basic solutes.

  • Protocol:

    • Preparation of Saturated Solution: A saturated solution of benzoic acid is prepared as described in the gravimetric method.

    • Sampling and Dilution: A precise volume of the clear, saturated solution is withdrawn and, if necessary, diluted with a suitable solvent to a concentration appropriate for titration.

    • Titration: The benzoic acid solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a suitable indicator (e.g., phenolphthalein).

    • Endpoint Determination: The titration is continued until the endpoint is reached, as indicated by a color change of the indicator.

    • Calculation: The concentration of benzoic acid in the saturated solution is calculated from the volume of the titrant used, its concentration, and the initial volume of the benzoic acid solution.[4]

Synthesis of Benzoic Acid

A common laboratory-scale synthesis of benzoic acid involves the oxidation of toluene. The following diagram illustrates the workflow for this synthesis.

SynthesisWorkflow Toluene Toluene Reflux Reflux Reaction Mixture Toluene->Reflux KMnO4_NaOH Potassium Permanganate & Sodium Hydroxide Solution KMnO4_NaOH->Reflux Cooling Cool and Filter Reflux->Cooling Oxidation Filtrate Filtrate (Potassium Benzoate) Cooling->Filtrate HCl_Addition Acidify with HCl Filtrate->HCl_Addition Precipitation Benzoic Acid Precipitation HCl_Addition->Precipitation Neutralization Filtration_Drying Filter and Dry Precipitation->Filtration_Drying Benzoic_Acid Pure Benzoic Acid Filtration_Drying->Benzoic_Acid

Caption: Workflow for the synthesis of benzoic acid from toluene.

This diagram outlines the key steps in the oxidation of toluene to produce benzoic acid. The process begins with the reflux of toluene with an oxidizing agent, followed by cooling, filtration, acidification, and finally, the isolation and drying of the benzoic acid product.[5][6][7][8]

References

Potential Applications of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid is not a widely documented compound, its structural characteristics suggest a range of potential applications, primarily drawing parallels from its isomers and related benzoic acid esters. This technical guide explores these potential applications, focusing on its synthesis, physicochemical properties, and hypothetical utility in material science and pharmacology. The information presented herein is largely inferred from documented research on analogous compounds and is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this novel molecule.

Introduction

Benzoic acid and its derivatives are a cornerstone of organic chemistry, with wide-ranging applications in the food, cosmetic, and pharmaceutical industries.[1] Their utility stems from a combination of factors including their antimicrobial properties, their role as precursors in the synthesis of other organic compounds, and their ability to modulate biological pathways.[1] This whitepaper focuses on the potential of a lesser-known derivative, this compound. Due to a lack of direct literature on this specific isomer, this guide will extrapolate potential properties and applications from its close structural relatives, providing a roadmap for future research and development.

Physicochemical Properties (Inferred)

The exact physicochemical properties of this compound are not available. However, by examining its isomers and related compounds, we can infer a likely profile. These properties are crucial for determining its potential applications, particularly in areas like drug delivery and material science.

Property3,4-Bis(((2-ethylhexyl)oxy)carbonyl)benzoic acid2-(2-ethylhexoxycarbonyl)benzoic acid1,4-Benzenedicarboxylic acid bis(2-ethylhexyl) esterThis compound (Predicted)
Molecular Formula C25H38O6C16H22O4C24H38O4C25H38O6
Molecular Weight ( g/mol ) 434.6278.34390.56434.6
Appearance -Clear, pale khaki, very viscous liquid[2]Viscous, colorless liquid[3]Likely a viscous liquid or solid
Solubility -Chloroform (Slightly), Methanol (Slightly)[4]Insoluble in water[5]Likely soluble in organic solvents, poorly soluble in water
LogP (Octanol/Water Partition Coefficient) -3.7589.67High, indicating lipophilicity

Potential Synthesis Pathway

A plausible synthetic route for this compound can be proposed based on established organic chemistry principles, such as Friedel-Crafts acylation and subsequent esterification, which are used for similar compounds.[6][7]

Synthesis_Pathway Toluene Toluene Friedel_Crafts Friedel-Crafts Acylation Toluene->Friedel_Crafts Phthalic Anhydride Phthalic Anhydride Phthalic Anhydride->Friedel_Crafts Intermediate_Acid 2-(Toluoyl)benzoic acid (Isomer Mixture) Friedel_Crafts->Intermediate_Acid Oxidation Oxidation Intermediate_Acid->Oxidation Benzene_dicarboxylic_acid Benzene-1,2,4- tricarboxylic acid Oxidation->Benzene_dicarboxylic_acid Esterification Fischer-Speier Esterification Benzene_dicarboxylic_acid->Esterification 2_Ethylhexanol 2_Ethylhexanol 2_Ethylhexanol->Esterification Final_Product 2,4-Bis(2-ethylhexoxycarbonyl) -benzoic acid Esterification->Final_Product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):
  • Friedel-Crafts Acylation: Toluene is reacted with phthalic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) to produce a mixture of toluoyl)benzoic acid isomers.

  • Oxidation: The methyl group of the toluoyl moiety is oxidized to a carboxylic acid using a strong oxidizing agent (e.g., potassium permanganate), yielding benzene-1,2,4-tricarboxylic acid.

  • Selective Esterification: Benzene-1,2,4-tricarboxylic acid is then reacted with 2-ethylhexanol under acidic conditions (e.g., sulfuric acid) to selectively esterify the carboxylic acid groups at the 2 and 4 positions. The reaction conditions would need to be carefully controlled to favor the formation of the desired diester.

Potential Applications

Based on the applications of its structural analogs, this compound could find utility in several fields.

Polymer Science and Materials

Structurally similar compounds, such as bis(2-ethylhexyl) terephthalate, are widely used as plasticizers for polymers like PVC.[5] The two 2-ethylhexyl ester groups in the target molecule would likely impart flexibility and softness to polymers, suggesting its potential as a novel plasticizer.

Cosmetics and Personal Care

Many benzoic acid esters, including 2-ethylhexyl benzoate, are used in cosmetic formulations as emollients, solvents, and UV filters.[8][9] The lipophilic nature and large molecular size of this compound suggest it could function as a film-forming agent or an emollient in sunscreens and other skincare products. A patent for a process to synthesize s-triazine compounds, which can be used as sunscreens, mentions the use of 2-ethylhexanol, indicating the relevance of this alcohol in creating UV-filtering molecules.[10]

Cosmetic_Formulation Sunscreen_Formulation Sunscreen Formulation Aqueous_Phase Aqueous Phase Sunscreen_Formulation->Aqueous_Phase Oil_Phase Oil Phase Sunscreen_Formulation->Oil_Phase Active_Ingredients Active Ingredients Sunscreen_Formulation->Active_Ingredients Emulsifiers Emulsifiers Sunscreen_Formulation->Emulsifiers Target_Molecule 2,4-Bis(2-ethylhexoxycarbonyl) -benzoic acid Oil_Phase->Target_Molecule as emollient/ film-former

Caption: Potential role in a cosmetic formulation.

Drug Development and Biological Activity

Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and even anticancer properties.[1][11]

  • Antimicrobial Activity: Research on other benzoic acid derivatives has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[12] The lipophilicity of this compound could enhance its ability to penetrate microbial cell membranes, making it a candidate for investigation as a novel antimicrobial agent.

  • Anticancer and Immunomodulatory Effects: Notably, 1,2-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester, a related compound, has shown anti-cancer activity and has been identified as a potent immunomodulatory B-cell stimulant.[5] This suggests that the 2,4-isomer could also be explored for similar cytostatic or immunomodulatory properties.

  • Enzyme Inhibition: Phthalates, which are structurally related, are known to have biological effects, including the potential for endocrine disruption.[8] The monoester, 2-{[(2-ethylhexyl)oxy]carbonyl}benzoic acid (MEHP), is a metabolite of the plasticizer DEHP and has been studied for its biological effects.[13]

Biological_Screening Target_Molecule 2,4-Bis(2-ethylhexoxycarbonyl) -benzoic acid In_Vitro_Screening In Vitro Screening Target_Molecule->In_Vitro_Screening Antimicrobial_Assay Antimicrobial Assays (MIC determination) In_Vitro_Screening->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assays (Cancer cell lines) In_Vitro_Screening->Cytotoxicity_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays In_Vitro_Screening->Enzyme_Inhibition_Assay Lead_Compound Lead Compound for Drug Development Antimicrobial_Assay->Lead_Compound Cytotoxicity_Assay->Lead_Compound Enzyme_Inhibition_Assay->Lead_Compound

References

discovery and history of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Di(2-ethylhexyl) Benzenedicarboxylates

A Note on Chemical Nomenclature: The requested compound, "2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid," is not a recognized chemical entity in scientific literature or databases. The nomenclature is ambiguous as a benzoic acid derivative typically has a single carboxylic acid group, making a "bis-ester" at two positions of the benzoic acid itself impossible. It is highly probable that the intended subject of this inquiry is a diester of a benzenedicarboxylic acid (such as phthalic acid) with 2-ethylhexanol. This guide, therefore, focuses on the three positional isomers of di(2-ethylhexyl) benzenedicarboxylate:

  • Di(2-ethylhexyl) phthalate (DEHP) : Benzene-1,2-dicarboxylate

  • Di(2-ethylhexyl) isophthalate (DEHIP) : Benzene-1,3-dicarboxylate

  • Di(2-ethylhexyl) terephthalate (DEHTP or DOTP) : Benzene-1,4-dicarboxylate

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of these widely used industrial chemicals, with a particular focus on DEHP, for which a substantial body of research exists.

Di(2-ethylhexyl) Phthalate (DEHP)

Discovery and History

Di(2-ethylhexyl) phthalate, commonly known as DEHP, is the most prevalent member of the phthalate class of esters, which are primarily used as plasticizers. The invention of plasticized PVC dates back to 1926.[1] DEHP was first produced commercially in Japan around 1933 and in the United States in 1939.[2][3] Initially patented in 1950 for use as a vacuum pump oil[4], its utility as a plasticizer for polyvinyl chloride (PVC) led to its widespread adoption. This application allows the otherwise rigid PVC to become soft and flexible, making it suitable for a vast array of products.[1] In the 1940s, DEHP was introduced in the manufacturing of flexible medical devices like blood bags.[5] However, concerns about its potential health effects, particularly as an endocrine disruptor, emerged in the latter half of the 20th century, with it being implicated in animal hepatocarcinogenesis in 1982.[1] This has led to increased scrutiny and regulation of its use in consumer products, especially those intended for children.[6]

Synthesis and Production

The primary industrial method for producing DEHP is the esterification of phthalic anhydride with 2-ethylhexanol.[2][3][7]

Experimental Protocol: General Industrial Synthesis of DEHP

  • Reaction Setup : A reaction vessel is charged with phthalic anhydride and an excess of 2-ethylhexanol. The molar ratio of alcohol to anhydride is typically in excess to drive the reaction to completion.

  • Catalyst Addition : An acid catalyst, such as sulfuric acid, p-toluenesulfonic acid, or a titanate catalyst, is added to the mixture.[2][8][9]

  • Esterification Reaction : The mixture is heated to temperatures typically ranging from 190 to 235°C.[9][10] The reaction proceeds in two steps: first, the rapid formation of the monoester, mono-2-ethylhexyl phthalate (MEHP), followed by the slower conversion to the diester, DEHP.[7] The water formed during the reaction is continuously removed to shift the equilibrium towards the products. This can be done under atmospheric pressure or in a vacuum.[8]

  • Neutralization and Purification : After the reaction is complete (monitored by measuring the acid number of the mixture), the crude product is cooled and neutralized with a dilute solution of sodium hydroxide or sodium carbonate to remove the acidic catalyst and any unreacted monoester.[9]

  • Washing and Drying : The neutralized product is washed with water to remove salts and excess alkali.

  • Purification : The final product is purified by filtration and vacuum distillation or steam stripping to remove unreacted 2-ethylhexanol and other volatile impurities, yielding high-purity DEHP.[10][11]

G cluster_reactants Reactants Phthalic Anhydride Phthalic Anhydride Reaction Vessel Reaction Vessel Phthalic Anhydride->Reaction Vessel 2-Ethylhexanol 2-Ethylhexanol 2-Ethylhexanol->Reaction Vessel Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Vessel Heating Heating Reaction Vessel->Heating Water Removal Water Removal Reaction Vessel->Water Removal Neutralization Neutralization Reaction Vessel->Neutralization Heating->Reaction Vessel Washing Washing Neutralization->Washing Purification Purification Washing->Purification DEHP Product DEHP Product Purification->DEHP Product

Generalized workflow for the industrial synthesis of DEHP.
Quantitative Data

PropertyValueReference(s)
Molecular FormulaC₂₄H₃₈O₄[1][12]
Molecular Weight390.6 g/mol [12]
CAS Number117-81-7[5]
AppearanceColorless to pale yellow oily liquid[12]
Boiling Point384-385°C[12]
Density~0.98 g/cm³[12]
Water SolubilityInsoluble[12]
Oral LD50 (Rat)>20,000 mg/kg[13]
Biological Interactions and Signaling Pathways

DEHP is a well-known endocrine-disrupting chemical (EDC).[14][15] After exposure, it is metabolized into its primary active metabolite, mono-(2-ethylhexyl) phthalate (MEHP), and then further into secondary metabolites.[16][17] The endocrine-disrupting effects are thought to occur through several mechanisms:

  • Androgen Receptor Antagonism : DEHP and its metabolites can bind to the androgen receptor (AR), potentially disrupting normal androgen signaling.[16] This interaction can lead to anti-androgenic effects, which may contribute to reproductive dysfunction.[16][18] The metabolites often show a common hydrogen bonding interaction with the amino acid residue Arg-752 of the androgen receptor.[16]

  • Steroidogenesis Disruption : Exposure to DEHP has been shown to interfere with testicular steroidogenesis, affecting the levels of hormones such as testosterone and estradiol.[19]

  • Peroxisome Proliferator-Activated Receptors (PPARs) : The adverse health effects of DEHP metabolites have also been attributed to interactions with nuclear hormone receptors like PPARs.[20][21]

G DEHP Exposure DEHP Exposure Metabolism Metabolism DEHP Exposure->Metabolism MEHP (Primary Metabolite) MEHP (Primary Metabolite) Metabolism->MEHP (Primary Metabolite) Secondary Metabolites Secondary Metabolites MEHP (Primary Metabolite)->Secondary Metabolites Androgen Receptor (AR) Androgen Receptor (AR) MEHP (Primary Metabolite)->Androgen Receptor (AR) PPARs PPARs MEHP (Primary Metabolite)->PPARs Secondary Metabolites->Androgen Receptor (AR) Disrupted Androgen Signaling Disrupted Androgen Signaling Androgen Receptor (AR)->Disrupted Androgen Signaling Altered Gene Expression Altered Gene Expression PPARs->Altered Gene Expression Reproductive Dysfunction Reproductive Dysfunction Disrupted Androgen Signaling->Reproductive Dysfunction Altered Gene Expression->Reproductive Dysfunction

Simplified signaling pathway of DEHP as an endocrine disruptor.

Di(2-ethylhexyl) Isophthalate (DEHIP)

Discovery and History

DEHIP is a structural isomer of DEHP and is used as a plasticizer in applications where its specific properties are advantageous. It is generally less studied than DEHP. It is used in the production of flexible PVC products such as vinyl flooring and wire insulation.[22][23]

Synthesis

DEHIP is synthesized by the esterification of isophthalic acid (benzene-1,3-dicarboxylic acid) with 2-ethylhexanol. The process is analogous to the synthesis of DEHP, involving an acid catalyst and removal of water to drive the reaction.

Quantitative Data
PropertyValueReference(s)
Molecular FormulaC₂₄H₃₈O₄[22][24]
Molecular Weight390.6 g/mol [24]
CAS Number137-89-3[22][25]
AppearanceClear light yellow viscous liquid[23][24][25]
Boiling Point391.7°C at 760 mmHg[22]
Flash Point>200°F (~93°C)[24]
Water SolubilityInsoluble, <1 mg/mL[24][25]

Di(2-ethylhexyl) Terephthalate (DEHTP or DOTP)

Discovery and History

DEHTP, also known as dioctyl terephthalate (DOTP), is another isomer of DEHP and has gained prominence as a safer alternative to ortho-phthalates like DEHP.[26][27] Its use has been increasing as manufacturers move away from DEHP due to regulatory pressures and consumer concerns.[27][28] DEHTP is considered to have a more favorable toxicological profile, as it is not genotoxic and does not exhibit the same endocrine-disrupting effects observed with DEHP.[27][29][30]

Synthesis and Production

There are two primary industrial routes for the production of DEHTP:

  • Direct Esterification of Terephthalic Acid (TPA) : This is the most common method and involves reacting TPA with 2-ethylhexanol at elevated temperatures (180-270°C) and pressures (1-4 bar gauge) in the presence of a titanium-based catalyst, such as titanium tetraalkoxide.[26][31][32] An inert gas is often passed through the reaction mixture to help remove the water of reaction.[31][32]

  • Transesterification of Dimethyl Terephthalate (DMT) : This method involves reacting DMT with 2-ethylhexanol.[26][33][34] This process also requires a catalyst and heating, and it produces methanol as a byproduct instead of water.

Experimental Protocol: General Synthesis of DEHTP via Direct Esterification

  • Reactor Charging : A pressure reactor is charged with terephthalic acid, an excess of 2-ethylhexanol (mole ratio of EH:TPA is typically 2:1 to 2.5:1), and a titanium catalyst.[31][32]

  • Reaction Conditions : The mixture is heated to 180-270°C under a pressure of 1-4 bar gauge.[31][32]

  • Water Removal : An inert gas, such as nitrogen, is sparged through the liquid to facilitate the removal of the water of reaction along with some unreacted 2-ethylhexanol.[31][32] The vapor is condensed, and the 2-ethylhexanol is separated from the water and recycled back into the reactor.

  • Reaction Completion and Purification : The reaction is monitored until the desired conversion is achieved. The crude product is then purified, which may involve neutralization, washing, and vacuum or steam stripping to remove excess alcohol and catalyst residues.[32]

Quantitative Data
PropertyValueReference(s)
Molecular FormulaC₂₄H₃₈O₄[26]
Molecular Weight390.56 g/mol [26]
CAS Number6422-86-2[26]
AppearanceColorless, viscous liquid[26]
Boiling Point~400°C[26]
Density~0.98 g/cm³[26]
Oral LD50 (Rat)>3200 mg/kg, >5000 mg/kg[28]

References

Methodological & Application

Application Notes and Protocols for Polymer Synthesis Using 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides detailed application notes and experimental protocols for the use of aromatic dicarboxylic acids with bulky ester side groups, specifically focusing on 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid, in polymer synthesis. Due to the limited specific literature on this exact monomer, this guide presents a plausible synthetic route for the monomer and detailed polymerization protocols based on a well-established analogue, dimethyl terephthalate (DMT). The inclusion of bulky side chains, such as 2-ethylhexoxycarbonyl groups, is anticipated to enhance the solubility and modify the thermal and mechanical properties of the resulting polymers, making them suitable for specialized applications in drug delivery, coatings, and advanced materials. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Aromatic polyesters are a significant class of polymers known for their excellent thermal and mechanical properties. The modification of the monomer backbone with flexible or bulky side chains can significantly alter the polymer's characteristics, such as increasing its solubility in common organic solvents, lowering its melting point, and enhancing its processability. The target monomer, this compound, is a prime candidate for creating such modified polyesters. The two bulky 2-ethylhexyl ester groups are expected to disrupt chain packing, leading to amorphous or semi-crystalline polymers with increased solubility and potentially enhanced biodegradability, which is of interest in drug delivery applications.

This document outlines a potential synthetic pathway for this compound and provides a detailed protocol for its polymerization with a diol via melt polycondensation, a common and robust method for polyester synthesis. The protocols are based on the well-documented synthesis of polyesters from dimethyl terephthalate (DMT), a widely used industrial monomer.

Synthesis of this compound

A plausible synthetic route to this compound involves the selective esterification of a suitable precursor, such as 2,4-dicarboxybenzoic acid (a derivative of trimellitic acid). The synthesis would likely proceed in a multi-step fashion to ensure the correct placement of the ester groups while leaving one carboxylic acid group free for polymerization. A potential, though not explicitly documented, synthetic scheme is presented below.

G cluster_synthesis Plausible Synthesis of the Monomer Trimellitic_Anhydride Trimellitic Anhydride Intermediate Monoester Intermediate Trimellitic_Anhydride->Intermediate 1. Selective Esterification Monomer This compound Intermediate->Monomer 2. Further Esterification & Deprotection 2_Ethylhexanol 2-Ethylhexanol 2_Ethylhexanol->Intermediate Protection Protecting Group Chemistry Protection->Intermediate Esterification Esterification Esterification->Monomer Deprotection Deprotection Deprotection->Monomer

Caption: Plausible synthetic pathway for this compound.

Polymer Synthesis via Melt Polycondensation

Melt polycondensation is a widely used industrial process for synthesizing high molecular weight polyesters. This method involves a two-stage reaction: an initial ester interchange (transesterification) followed by a polycondensation step at high temperature and under vacuum to remove the condensation by-product (e.g., methanol or water) and drive the reaction towards the formation of long polymer chains.

The following protocol is based on the well-documented synthesis of poly(butylene terephthalate) (PBT) from dimethyl terephthalate (DMT) and 1,4-butanediol, which serves as a robust analogue for the polymerization of this compound with a suitable diol.

3.1. Experimental Workflow

G cluster_workflow Polymer Synthesis and Characterization Workflow Reactants Monomer + Diol + Catalyst Stage1 Stage 1: Transesterification (180-220°C, N2 atmosphere) Reactants->Stage1 Heat and Stir Stage2 Stage 2: Polycondensation (230-260°C, High Vacuum) Stage1->Stage2 Increase Temp, Apply Vacuum Purification Purification (Dissolution and Precipitation) Stage2->Purification Polymer Purified Polyester Characterization Characterization (NMR, GPC, DSC, TGA) Polymer->Characterization Purification->Polymer

Caption: General workflow for polyester synthesis by two-stage melt polycondensation.

3.2. Materials and Equipment

  • Monomers: this compound (or analogue like DMT), 1,4-butanediol (BDO)

  • Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) or Zinc Acetate (Zn(OAc)₂)

  • Antioxidant: Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168)

  • Solvents: Chloroform, Methanol

  • Equipment: Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, and vacuum connection; heating mantle; vacuum pump.

3.3. Experimental Protocol: Two-Stage Melt Polycondensation

Stage 1: Transesterification (Ester Interchange)

  • Charge the glass reactor with this compound (or DMT), 1,4-butanediol (in a molar ratio of 1:1.5 to 1:2.2), catalyst (0.05-0.1 mol% relative to the diacid/diester), and antioxidant (0.1 wt%).

  • Assemble the reactor with the stirrer, nitrogen inlet, and distillation column.

  • Purge the system with dry nitrogen for at least 30 minutes to remove any oxygen.

  • Begin stirring and gradually heat the reactor to 180-220°C under a slow stream of nitrogen.

  • Maintain this temperature for 2-4 hours. During this stage, the transesterification reaction occurs, and the condensation by-product (e.g., methanol if using DMT) is distilled off.

  • The reaction progress can be monitored by measuring the amount of collected distillate. The reaction is considered complete when approximately 90% of the theoretical amount of by-product has been collected.

Stage 2: Polycondensation

  • After the completion of the first stage, gradually increase the temperature to 230-260°C.

  • Simultaneously, slowly reduce the pressure in the reactor to below 1 mmHg using a vacuum pump.

  • Continue the reaction under these conditions for another 3-5 hours. The viscosity of the reaction mixture will increase significantly as the polymer chains grow.

  • The reaction is complete when the desired viscosity is achieved (often indicated by the stirrer torque).

  • Remove the reactor from the heat and allow it to cool to room temperature under a nitrogen atmosphere.

  • The resulting polymer can be removed from the reactor once it has solidified.

3.4. Polymer Purification

  • Dissolve the crude polymer in a suitable solvent, such as chloroform.

  • Precipitate the polymer by slowly adding the solution to a non-solvent, such as cold methanol, with vigorous stirring.

  • Collect the purified polymer by filtration.

  • Wash the polymer with fresh methanol and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

Data Presentation: Representative Reaction Conditions and Polymer Properties

The following tables summarize typical quantitative data for the synthesis of polyesters using the analogue monomer, dimethyl terephthalate (DMT), with different diols. These values can be used as a starting point for optimizing the synthesis with this compound.

Table 1: Typical Reaction Parameters for Melt Polycondensation of DMT

ParameterStage 1: TransesterificationStage 2: PolycondensationReference
Temperature 180 - 220 °C230 - 260 °C[1][2]
Pressure Atmospheric (N₂)< 1 mmHg[3][4]
Duration 2 - 4 hours3 - 5 hours[3]
Catalyst Zinc Acetate or Ti(OBu)₄Ti(OBu)₄[1][5]
Catalyst Conc. 0.05 - 0.1 mol%0.05 - 0.1 mol%[5]
Diol/DMT Ratio 1.5 - 2.2-[1][3]

Table 2: Properties of Polyesters Synthesized from DMT and Various Diols

DiolGlass Transition Temp. (Tg)Melting Temp. (Tm)Molecular Weight (Mn)Reference
Ethylene Glycol (PET)67 - 81 °C250 - 265 °C15,000 - 25,000 g/mol [3][4]
1,4-Butanediol (PBT)22 - 43 °C225 - 230 °C20,000 - 30,000 g/mol [2][6]
1,3-Propanediol (PPT)45 - 60 °C225 - 228 °C20,000 - 35,000 g/mol [7]

Signaling Pathways and Logical Relationships

The synthesis of polyesters via melt polycondensation follows a step-growth polymerization mechanism. The logical relationship between the reactants and the final polymer product is depicted below.

G cluster_logic Logical Flow of Polyester Synthesis MonomerA Dicarboxylic Acid Derivative (e.g., 2,4-Bis(...)benzoic acid) Oligomer Low Molecular Weight Oligomers MonomerA->Oligomer MonomerB Diol (e.g., 1,4-Butanediol) MonomerB->Oligomer Polymer High Molecular Weight Polyester Oligomer->Polymer Polycondensation Byproduct Condensation By-product (e.g., Water or Alcohol) Oligomer->Byproduct Polymer->Byproduct Removal drives reaction

Caption: Logical relationship of reactants to products in step-growth polymerization.

Conclusion

References

Application Notes and Protocols for the Evaluation of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid as a Novel Plasticizer for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific performance data for 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid as a PVC plasticizer is not extensively available in public literature. The following application notes and protocols provide a generalized framework for the evaluation of a novel plasticizer, such as this compound, for PVC applications. The experimental values provided in the tables are illustrative and based on typical performance characteristics of common PVC plasticizers. Researchers should generate specific data for the target compound through the execution of these protocols.

Introduction

Polyvinyl chloride (PVC) is a widely used thermoplastic polymer that, in its rigid form, has limited applications. The addition of plasticizers is crucial to impart flexibility, durability, and processability to PVC, expanding its use in various sectors, including construction, automotive, and medical devices. Traditional phthalate-based plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), have raised environmental and health concerns, leading to a growing demand for safer and more effective alternatives.

Benzoic acid esters, or benzoates, are a promising class of non-phthalate plasticizers. This document outlines the application and evaluation protocols for a novel benzoate compound, this compound, as a potential plasticizer for PVC. These guidelines are intended for researchers and scientists in materials science and polymer chemistry to systematically assess the performance of this and other new plasticizing agents. The protocols cover the synthesis of the plasticizer, preparation of PVC blends, and a comprehensive suite of performance tests, including mechanical, thermal, and migration analysis.

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step esterification process starting from pyromellitic dianhydride.

Reaction Scheme:

  • Monoesterification: Pyromellitic dianhydride is reacted with 2-ethylhexanol to form a monoester intermediate.

  • Diesterification: The intermediate is further esterified with another molecule of 2-ethylhexanol to yield the final product.

A generalized synthesis protocol is provided below.

Materials and Equipment
  • Pyromellitic dianhydride

  • 2-Ethylhexanol

  • Esterification catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., toluene)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Glass reactor with overhead stirrer, condenser, and thermometer

  • Separatory funnel

  • Standard laboratory glassware

Synthesis Protocol
  • In a glass reactor, dissolve pyromellitic dianhydride in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Slowly add 2-ethylhexanol to the mixture while stirring.

  • Heat the reaction mixture to reflux and continue for a specified period, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent using a rotary evaporator to obtain the crude product.

  • Purify the product using an appropriate method, such as column chromatography or distillation, to yield pure this compound.

  • Characterize the final product using techniques like NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Experimental Protocols for PVC Plasticizer Evaluation

Preparation of Plasticized PVC Samples

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound (or other test plasticizer)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for standardized test specimens

Protocol:

  • Pre-mix PVC resin, the test plasticizer at various concentrations (e.g., 30, 40, 50 parts per hundred of resin - phr), thermal stabilizer (e.g., 2 phr), and lubricant (e.g., 0.5 phr) in a high-speed mixer.

  • Transfer the dry blend to a two-roll mill heated to a specified temperature (e.g., 160-170°C).

  • Mill the compound until a homogeneous sheet is formed.

  • Cut the milled sheets into appropriate sizes for molding.

  • Place the sheets into a pre-heated mold in a hydraulic press.

  • Press the material at a specified temperature and pressure for a set duration to form standardized test specimens (e.g., dumbbell shapes for tensile testing).

  • Cool the mold under pressure before demolding the specimens.

  • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.[1]

G cluster_prep PVC Sample Preparation Workflow start Start dry_blend Dry Blending: - PVC Resin - Plasticizer - Stabilizer - Lubricant start->dry_blend 1. Component Mixing milling Two-Roll Milling dry_blend->milling 2. Homogenization molding Compression Molding milling->molding 3. Specimen Shaping conditioning Conditioning of Test Specimens molding->conditioning 4. Stabilization end_prep Ready for Testing conditioning->end_prep

PVC Sample Preparation Workflow Diagram
Mechanical Properties Testing

Objective: To determine the effect of the plasticizer on the flexibility and strength of the PVC.

Tests:

  • Tensile Strength and Elongation at Break:

    • Method: ASTM D638 or ISO 527.

    • Procedure: Use a universal testing machine to pull the dumbbell-shaped specimens at a constant crosshead speed until they fracture. Record the maximum stress (tensile strength) and the percentage of elongation at the point of failure.

  • Hardness (Shore A Durometer):

    • Method: ASTM D2240 or ISO 868.

    • Procedure: Press a Shore A durometer against the surface of the PVC specimen and record the hardness value.

Thermal Properties Testing

Objective: To evaluate the thermal stability and performance of the plasticized PVC at different temperatures.

Tests:

  • Thermogravimetric Analysis (TGA):

    • Method: ASTM E1131 or ISO 11358.

    • Procedure: Heat a small sample of the plasticized PVC in a controlled atmosphere (e.g., nitrogen or air) at a constant rate and record the weight loss as a function of temperature. This determines the onset of degradation.[2]

  • Differential Scanning Calorimetry (DSC):

    • Method: ASTM D3418 or ISO 11357.

    • Procedure: Heat a small sample through a controlled temperature program to determine the glass transition temperature (Tg). A lower Tg indicates higher plasticizing efficiency.[2]

  • Oven Aging Test:

    • Method: ASTM D2115.[2]

    • Procedure: Place PVC specimens in a forced-air oven at an elevated temperature (e.g., 180-200°C) and observe the time it takes for discoloration (yellowing or browning) to occur.[2]

Migration Resistance Testing

Objective: To assess the permanence of the plasticizer within the PVC matrix. Plasticizer migration can lead to embrittlement of the PVC and contamination of surrounding materials.[3]

Tests:

  • Volatility (Activated Carbon Method):

    • Method: ISO 176.[4]

    • Procedure: Place a weighed PVC specimen in a container with activated carbon and heat at an elevated temperature for a specified time. The weight loss of the specimen corresponds to the amount of plasticizer that has volatilized.

  • Solvent Extraction:

    • Method: ISO 177.[4]

    • Procedure: Immerse a weighed PVC specimen in a specific solvent (e.g., hexane for non-polar extraction or ethanol for polar extraction) at a controlled temperature for a set period. The weight loss after drying indicates the amount of plasticizer extracted.

  • Fogging Test:

    • Method: SAE J1756 (relevant for automotive applications).[4]

    • Procedure: Heat a PVC sample in a sealed beaker with a cooled glass plate above it. The volatile components, including the plasticizer, will condense on the glass plate. The amount of fogging can be determined gravimetrically or by measuring the change in reflectance of the glass.[5]

G cluster_eval Plasticizer Performance Evaluation Workflow start_eval Start with Conditioned PVC Samples mechanical Mechanical Testing - Tensile Strength - Elongation - Hardness start_eval->mechanical thermal Thermal Testing - TGA - DSC - Oven Aging start_eval->thermal migration Migration Resistance - Volatility - Solvent Extraction - Fogging start_eval->migration data_analysis Data Analysis and Comparison mechanical->data_analysis thermal->data_analysis migration->data_analysis

Plasticizer Performance Evaluation Workflow Diagram

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between the novel plasticizer and a standard plasticizer like DEHP or DOTP (Dioctyl terephthalate).

Table 1: Mechanical Properties of PVC Blends

PropertyStandard (DEHP)This compound
Plasticizer Concentration (phr) 4040
Tensile Strength (MPa) 18.5To be determined
Elongation at Break (%) 350To be determined
Hardness (Shore A) 85To be determined

Table 2: Thermal Properties of PVC Blends

PropertyStandard (DEHP)This compound
Plasticizer Concentration (phr) 4040
Glass Transition Temp. (Tg, °C) 5To be determined
Degradation Onset (TGA, °C) 250To be determined
Thermal Stability (Oven, 180°C, min) 60To be determined

Table 3: Migration Resistance of PVC Blends

PropertyStandard (DEHP)This compound
Plasticizer Concentration (phr) 4040
Volatility (Weight Loss, %) 1.5To be determined
Hexane Extraction (Weight Loss, %) 10To be determined
Fogging (mg) 0.8To be determined

Safety Precautions

  • All synthesis and processing steps should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

  • High-temperature equipment such as two-roll mills and hydraulic presses should be operated with caution to avoid burns.

By following these detailed protocols, researchers can effectively evaluate the performance of this compound as a potential PVC plasticizer and compare its properties to existing commercial products. This systematic approach will enable a thorough assessment of its suitability for various PVC applications.

References

Application Notes and Protocols for the Detection of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inferred physicochemical properties of the 2,4-isomer, based on its structural analogue 3,4-Bis(2-ethylhexoxycarbonyl)benzoic acid, suggest a molecular weight of approximately 434.6 g/mol and a high degree of lipophilicity (estimated XLogP3 of 7.1). These characteristics are central to the selection of appropriate sample preparation and chromatographic techniques.

Analytical Methodologies

Two primary analytical techniques are proposed for the determination of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique well-suited for the analysis of large, non-volatile molecules. A reversed-phase HPLC method is recommended for this compound due to its hydrophobic nature.

Experimental Protocol: HPLC-UV/MS

1. Sample Preparation:

The choice of sample preparation will depend on the matrix. The following are general guidelines:

  • Liquid-Liquid Extraction (LLE): This is a fundamental technique for extracting the analyte from aqueous matrices.[1][2][3]

    • Adjust the pH of the aqueous sample to <2 with an acid (e.g., hydrochloric acid or formic acid) to ensure the carboxylic acid group is protonated and the molecule is in its most non-polar form.

    • Extract the sample with a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane. Perform the extraction three times for optimal recovery.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE. A mixed-mode sorbent with both reversed-phase and weak anion exchange (WAX) functionalities is recommended.[4]

    • Conditioning: Condition a WAX SPE cartridge with methanol followed by water.

    • Loading: Load the pH-adjusted aqueous sample (pH > 5 to ensure the carboxylic acid is deprotonated and can interact with the anion exchanger) onto the cartridge.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences, followed by a stronger organic solvent (e.g., methanol) to remove non-polar, non-acidic interferences.

    • Elution: Elute the analyte with a basic solution (e.g., 5% ammonium hydroxide in methanol) to disrupt the anion exchange interaction.

    • Evaporate the eluate and reconstitute in the mobile phase.

2. HPLC Conditions (Starting Parameters):

ParameterRecommended Setting
Column C18 or C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Injection Volume 10-20 µL
UV Detection Monitor at the UV absorbance maximum of the compound (to be determined experimentally, likely around 230-254 nm).
MS Detection Electrospray Ionization (ESI) in negative ion mode. Monitor for the [M-H]⁻ ion (m/z ~433.3).

3. Method Validation:

Once a suitable method is developed, it must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity. However, due to the low volatility and polar nature of the carboxylic acid group, derivatization is mandatory to convert the analyte into a more volatile and thermally stable form.[5][6][7]

Experimental Protocol: GC-MS

1. Sample Preparation:

Follow the LLE or SPE protocols described for HPLC to extract the analyte. The dried extract will then be subjected to derivatization.

2. Derivatization:

Esterification is the most common derivatization technique for carboxylic acids.[7] Methylation is a widely used approach.

  • Using Diazomethane: (Use with extreme caution in a well-ventilated fume hood as it is toxic and explosive). Add a freshly prepared ethereal solution of diazomethane dropwise to the dried extract until a faint yellow color persists. Allow the reaction to proceed for 5-10 minutes.

  • Using BF₃-Methanol: Add 1-2 mL of 14% boron trifluoride in methanol to the dried extract. Heat at 60°C for 10-15 minutes. After cooling, add water and extract the methyl ester with hexane.[5]

  • Using (Trimethylsilyl)diazomethane (TMSD): A safer alternative to diazomethane. Dissolve the dried extract in a mixture of methanol and toluene. Add TMSD and allow the reaction to proceed at room temperature.

3. GC-MS Conditions (Starting Parameters):

ParameterRecommended Setting
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.2 mL/min).
Inlet Temperature 250-280 °C
Injection Mode Splitless
Oven Program Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 300-320 °C and hold.
MS Transfer Line 280-300 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV.
Acquisition Mode Scan mode to identify characteristic fragment ions, then switch to Selected Ion Monitoring (SIM) for quantification.

4. Method Validation:

As with the HPLC method, a full validation of the GC-MS method is required to ensure its suitability for the intended purpose.

Data Presentation

Quantitative data obtained from method validation studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: HPLC Method Validation Summary (Example)

ParameterResult
Linearity (r²)> 0.995
Accuracy (% Recovery)90-110%
Precision (% RSD)< 5%
LODTo be determined experimentally (e.g., ng/mL)
LOQTo be determined experimentally (e.g., ng/mL)

Table 2: GC-MS Method Validation Summary (Example)

ParameterResult
Linearity (r²)> 0.995
Accuracy (% Recovery)85-115%
Precision (% RSD)< 10%
LODTo be determined experimentally (e.g., pg/µL)
LOQTo be determined experimentally (e.g., pg/µL)

Visualizations

Diagram 1: General Workflow for Analytical Method Development

Analytical_Method_Development cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation LLE Liquid-Liquid Extraction Derivatization Derivatization (for GC-MS) LLE->Derivatization HPLC HPLC-UV/MS LLE->HPLC SPE Solid-Phase Extraction SPE->Derivatization SPE->HPLC GCMS GC-MS Derivatization->GCMS Specificity Specificity HPLC->Specificity GCMS->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD/LOQ Precision->LOD_LOQ Data Data Analysis & Reporting LOD_LOQ->Data Sample Sample Collection Sample->LLE Aqueous Matrix Sample->SPE Complex Matrix

Caption: A generalized workflow for the development and validation of an analytical method.

Diagram 2: Logical Relationship for Sample Preparation Selection

Sample_Prep_Selection Matrix Matrix Type Aqueous Solid Oily Technique Extraction Technique LLE SPE QuEChERS Matrix->Technique Analyte Analyte Properties Hydrophobic Acidic Analyte->Technique Cleanup Cleanup Step Required Not Required Technique->Cleanup Analysis {Analytical Instrument | {HPLC | GC-MS}} Cleanup->Analysis

Caption: Decision tree for selecting an appropriate sample preparation technique.

References

Protocol for Incorporating 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid is a complex aromatic carboxylic acid with two bulky ester groups. Such a structure suggests low aqueous solubility and potential challenges in developing aqueous-based formulations. This document outlines a systematic approach to characterize and formulate this compound for research and pre-clinical development. The focus is on determining its physicochemical properties and exploring formulation strategies to enhance its solubility and stability.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is the foundational step for any formulation development.

Solubility Determination

The solubility of the compound must be determined in a range of pharmaceutically relevant solvents and buffers. The shake-flask method is a reliable technique for determining equilibrium solubility.[1][2]

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a series of vials containing different solvents and buffers (see Table 1 for examples).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Express solubility in mg/mL or µg/mL.

Table 1: Example Solvents and Buffers for Solubility Screening

Solvent/Buffer SystemPurpose
Purified WaterBaseline aqueous solubility.
pH 1.2 HCl BufferSimulates gastric fluid.
pH 4.5 Acetate BufferSimulates intestinal fluid.
pH 6.8 Phosphate BufferSimulates intestinal fluid.
pH 7.4 Phosphate BufferSimulates physiological pH.
Ethanol, Propylene Glycol, PEG 400Common co-solvents for solubility enhancement.[3][4]
Medium-Chain Triglycerides (MCT)Lipid-based solvent for potential lipid formulations.[5][6]
Polysorbate 80 (Tween® 80)Surfactant for assessing micellar solubilization.[3][4]
Stability Assessment

Understanding the chemical stability of this compound under various stress conditions is critical for selecting appropriate formulation strategies and storage conditions.[7][][9][10]

Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of the compound in relevant solvents (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Expose the solutions to a range of stress conditions as outlined in Table 2.

  • Time Points: Sample at initial, intermediate, and final time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Data Interpretation: Identify degradation pathways and potential incompatibilities.

Table 2: Conditions for Forced Degradation Studies

ConditionDescription
Acid Hydrolysis 0.1 N HCl at 60°C
Base Hydrolysis 0.1 N NaOH at 60°C
Oxidation 3% H₂O₂ at room temperature
Thermal Stress 80°C (solid and solution)
Photostability Exposure to UV and visible light (ICH Q1B)

Formulation Development Workflow

Based on the initial characterization, a stepwise approach to formulation is recommended, starting with simple systems and progressing to more complex ones as needed.

formulation_workflow start Physicochemical Characterization (Solubility, Stability) aqueous_sol Is Aqueous Solubility > Target Concentration? start->aqueous_sol simple_sol Simple Aqueous Solution (with pH adjustment/buffers) aqueous_sol->simple_sol Yes cosolvent_sys Co-solvent System (e.g., PEG, Propylene Glycol) aqueous_sol->cosolvent_sys No end Optimized Formulation simple_sol->end lipid_sys Lipid-Based Formulation (e.g., SEDDS, SMEDDS) cosolvent_sys->lipid_sys lipid_sys->end

Caption: Formulation development workflow for this compound.

Simple Aqueous Formulations

If the intrinsic solubility is close to the desired concentration range, simple aqueous solutions with pH adjustment can be explored. As a carboxylic acid, the solubility of this compound is expected to increase at a pH above its pKa.

Protocol: pH-Adjusted Aqueous Solution

  • Disperse the compound in an aqueous buffer (e.g., phosphate or citrate buffer).

  • Titrate with a suitable base (e.g., NaOH or tromethamine) to a pH where the compound dissolves.

  • Monitor for any precipitation upon storage.

Co-solvent Formulations

For compounds with poor aqueous solubility, the use of water-miscible organic solvents can significantly improve solubility.

Protocol: Co-solvent System Development

  • Determine the solubility of the compound in individual co-solvents (e.g., PEG 400, propylene glycol, ethanol).

  • Prepare various blends of the co-solvents with water.

  • Determine the solubility in these blends to identify a suitable system that maintains the compound in solution upon aqueous dilution.

Lipid-Based Formulations

For highly lipophilic and poorly water-soluble compounds, lipid-based drug delivery systems (LBDDS) are a promising approach.[5][11][12] These formulations can improve oral bioavailability by enhancing solubilization in the gastrointestinal tract.

Protocol: Screening of Excipients for LBDDS

  • Solubility in Excipients: Determine the solubility of this compound in a range of oils, surfactants, and co-solvents commonly used in LBDDS (see Table 3).

  • Excipient Selection: Select excipients with high solubilizing capacity.

  • Ternary Phase Diagrams: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify self-emulsifying regions.

  • Formulation Characterization: Prepare formulations from the self-emulsifying regions and characterize them for globule size, polydispersity index, and drug content upon dilution in aqueous media.

Table 3: Example Excipients for Lipid-Based Formulation Screening

Excipient ClassExamples
Oils (Triglycerides) Medium-chain triglycerides (MCT), Long-chain triglycerides (e.g., sesame oil, soybean oil)
Surfactants Polysorbate 80, Cremophor® EL, Solutol® HS 15
Co-solvents/Co-surfactants Transcutol®, PEG 400, Propylene glycol

Experimental Workflows

The following diagrams illustrate the key experimental workflows.

solubility_protocol cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to vials with solvents/buffers prep1->prep2 equil1 Agitate at constant temperature (e.g., 24, 48, 72h) prep2->equil1 analysis1 Centrifuge/Filter to separate solid equil1->analysis1 analysis2 Collect supernatant/filtrate analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 result Determine Solubility (mg/mL) analysis3->result

Caption: Experimental workflow for solubility determination.

stability_protocol cluster_stress Stress Conditions prep Prepare stock solution of compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal prep->thermal photo Photolytic prep->photo sampling Sample at 0, 24, 48, 72 hours acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by stability-indicating HPLC sampling->analysis evaluation Evaluate degradation and identify degradants analysis->evaluation

Caption: Experimental workflow for forced degradation studies.

Conclusion

The successful formulation of this compound requires a systematic and empirical approach. The protocols outlined in this document provide a framework for the initial physicochemical characterization and subsequent formulation development. Due to its chemical structure, co-solvent and lipid-based systems are likely to be the most promising strategies for achieving adequate solubility and bioavailability. All formulation work should be guided by thorough analytical characterization to ensure the stability and performance of the final product.

References

Application Notes and Protocols for 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid is not a commercially cataloged chemical, and published data on its specific applications in material science is not available. The following application notes and protocols are based on the predicted properties and functionalities derived from its constituent chemical groups and data from structurally analogous compounds, such as aromatic dicarboxylic acids and 2-ethylhexyl esters. The information provided is intended for research and development purposes and should be adapted and validated experimentally.

Introduction

This compound is an aromatic carboxylic acid functionalized with two 2-ethylhexyl ester groups. This unique structure suggests its potential utility in various material science applications. The benzoic acid core provides rigidity and a site for further chemical modification or interaction with polar matrices. The two flexible and bulky 2-ethylhexyl ester side chains are expected to impart properties such as plasticization, solubility in organic media, and improved compatibility with polymeric systems.

Potential Applications:

  • Primary Plasticizer for Polymers: The 2-ethylhexyl ester groups are analogous to those found in common plasticizers like bis(2-ethylhexyl) phthalate (DEHP) and dioctyl adipate (DOA). These flexible aliphatic chains can increase the free volume in polymer matrices, enhancing flexibility and lowering the glass transition temperature.

  • Coating Additive: The compound's structure suggests it could function as a coalescing agent or a modifier for alkyd and polyester resins, improving film formation, gloss, and adhesion.[1]

  • Monomer for Specialty Polyesters and Polyamides: The carboxylic acid group can be polymerized with diols or diamines to create specialty polymers with tailored properties, where the ester side chains provide internal plasticization and solubility.

  • Component in Adhesives and Sealants: Its expected properties could enhance the flexibility, tack, and durability of adhesive and sealant formulations.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on its structure and comparison with similar compounds.

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC25H38O6Structural analysis
Molecular Weight434.57 g/mol Structural analysis
AppearanceColorless to pale yellow viscous liquidAnalogy with other 2-ethylhexyl esters
Boiling Point> 350 °C (estimated)High molecular weight and aromatic core
SolubilitySoluble in common organic solvents (e.g., toluene, THF, chloroform); Insoluble in waterPresence of two long alkyl chains and an aromatic ring
Density~1.05 g/cm³ (estimated)Comparison with similar aromatic esters

Synthesis Protocol

A plausible synthetic route for this compound is a two-step process starting from a suitable precursor like 2,4-dihydroxybenzoic acid, followed by esterification. A more direct, albeit potentially lower-yield, method would be the direct esterification of a tricarboxylic acid precursor.

Protocol 3.1: Synthesis via Fischer Esterification of 2,4-Dicarboxybenzoic Acid

This protocol describes the synthesis of this compound by the direct esterification of 2,4-dicarboxybenzoic acid with 2-ethylhexanol.

Materials:

  • 2,4-Dicarboxybenzoic acid

  • 2-Ethylhexanol (2.5 equivalents)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2,4-dicarboxybenzoic acid (1 equivalent), 2-ethylhexanol (2.5 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the reaction mixture to reflux. Water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis Workflow reactants 2,4-Dicarboxybenzoic Acid + 2-Ethylhexanol + p-Toluenesulfonic Acid (in Toluene) reflux Reflux with Dean-Stark Trap (Azeotropic removal of water) reactants->reflux Esterification workup Aqueous Workup (Wash with NaHCO3, H2O, Brine) reflux->workup drying Drying and Concentration (MgSO4, Rotary Evaporation) workup->drying purification Column Chromatography (Silica Gel) drying->purification product This compound purification->product G cluster_pvc_testing PVC Plasticizer Evaluation Workflow compounding Compounding (PVC + Stabilizer + Plasticizer) on Two-Roll Mill film_prep Film Preparation (Hydraulic Press) compounding->film_prep mechanical_testing Mechanical Testing (Tensile, Elongation, Hardness) film_prep->mechanical_testing thermal_analysis Thermal Analysis (DSC for Tg) film_prep->thermal_analysis data_analysis Data Analysis and Comparison mechanical_testing->data_analysis thermal_analysis->data_analysis G cluster_polyester Polyester Modification Logic monomer 2,4-Bis(2-ethylhexoxycarbonyl) benzoic acid Monomer polyester Modified Polyester monomer->polyester Polycondensation diol Diol Monomer (e.g., 1,4-butanediol) diol->polyester Polycondensation properties Resulting Properties: - Internal Plasticization - Increased Solubility - Lower Tg - Modified Mechanical Behavior polyester->properties

References

Application Note: HPLC Analysis of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. The described reverse-phase HPLC method is suitable for the determination of the compound in various sample matrices, offering excellent linearity, precision, and accuracy. This methodology is particularly relevant for researchers, scientists, and professionals involved in drug development and quality control processes where analogous chemical structures are assessed.

Introduction

This compound is a complex organic molecule with potential applications in various fields, including as a plasticizer or an intermediate in chemical synthesis. Due to its structural similarity to compounds like phthalates, accurate and reliable quantification is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such large, non-polar molecules.[1][2] This application note provides a detailed protocol for the HPLC analysis of this compound, including system suitability, linearity, and precision data.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: Acetonitrile

  • Standard: this compound reference standard.

Chromatographic Conditions

The separation is achieved using a gradient elution on a C18 column.

ParameterValue
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient80% B to 100% B over 10 min, hold at 100% B for 5 min
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
DetectionUV at 235 nm
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. For a solid sample, a suitable extraction with acetonitrile followed by filtration through a 0.45 µm syringe filter is recommended.

Results and Discussion

Method Validation

The developed HPLC method was validated for its system suitability, linearity, precision, and accuracy.

System Suitability

System suitability was evaluated by injecting the 50 µg/mL standard solution six times. The results are summarized in the table below.

ParameterAcceptance CriteriaResult
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005800
%RSD of Peak Area≤ 2.0%0.8%
%RSD of Retention Time≤ 1.0%0.3%
Linearity

The linearity of the method was determined by analyzing the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Mean Peak Area
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400

The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) of > 0.999.

Precision

The precision of the method was evaluated by performing intra-day and inter-day assays. Six replicate injections of the 50 µg/mL standard were analyzed on the same day (intra-day) and on three different days (inter-day).

Precision%RSD of Peak Area
Intra-day0.9%
Inter-day1.5%
Accuracy

The accuracy of the method was determined by a recovery study. A known amount of the standard was spiked into a blank sample matrix at three different concentration levels.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2019.899.0
5050.4100.8
8079.699.5

The average recovery was found to be within the acceptable range of 98-102%.

Conclusion

The developed reverse-phase HPLC method provides a reliable and accurate means for the quantitative analysis of this compound. The method is simple, precise, and demonstrates excellent linearity. It is suitable for routine quality control and research applications.

Workflow and Pathway Diagrams

HPLC_Analysis_Workflow A Standard and Sample Preparation B HPLC System Setup (C18 Column, Mobile Phase) A->B Load into Autosampler C Injection of Sample/ Standard B->C System Ready D Gradient Elution (Acetonitrile/Water) C->D Start Run E UV Detection at 235 nm D->E Eluent Flow F Data Acquisition and Processing E->F Signal Output G Quantification and Reporting F->G Peak Integration and Calculation

Caption: Workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte 2,4-Bis(2-ethylhexoxycarbonyl) benzoic acid (Non-polar) Interaction Hydrophobic Interactions Analyte->Interaction StationaryPhase C18 Stationary Phase (Non-polar) StationaryPhase->Interaction MobilePhase Mobile Phase (Polar - Acetonitrile/Water) Elution Elution by Increasing Acetonitrile Concentration MobilePhase->Elution Interaction->Elution Separation Separation and Detection Elution->Separation

Caption: Principle of reverse-phase HPLC separation for the analyte.

References

Application Notes and Protocols for 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental framework for the synthesis, purification, and analysis of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid. Due to the limited availability of specific literature for this compound, the protocols herein are adapted from established methods for structurally similar aromatic esters. These notes are intended to serve as a comprehensive guide for researchers and professionals in drug development and related fields, offering a foundational methodology for working with this and analogous compounds.

Introduction

This compound is a derivative of benzoic acid, a structural motif found in numerous biologically active compounds and pharmaceutical agents.[1][2][3][4][5] The introduction of two 2-ethylhexyl ester groups can significantly alter the physicochemical properties of the parent dicarboxylic acid, influencing its solubility, lipophilicity, and potential interactions with biological targets. This application note outlines a plausible synthetic route and analytical procedures to facilitate further research into the applications of this compound.

Synthesis of this compound

The proposed synthesis is a Fischer-Speier esterification of 2,4-dicarboxybenzoic acid with 2-ethylhexanol in the presence of an acid catalyst.

Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 2,4-dicarboxybenzoic acid (1 equivalent) and 2-ethylhexanol (2.5 equivalents).

  • Solvent and Catalyst: Add toluene as the solvent to facilitate azeotropic removal of water. Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Reaction: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted dicarboxylic acid. Wash subsequently with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data
Reagent/ParameterMolar Mass ( g/mol )QuantityMoles
2,4-Dicarboxybenzoic acid210.145.0 g0.0238
2-Ethylhexanol130.237.75 g0.0595
p-Toluenesulfonic acid172.200.20 g0.0012
Toluene-100 mL-
Reaction Conditions
Temperature110-120 °C (Reflux)
Reaction Time8-12 hours
Expected Outcome
Theoretical Yield422.5610.05 g0.0238
Expected Yield Range-7.5-9.0 g75-90%
Expected Purity (Post-Purification)->95%-

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment and quantification.[6]

  • Column: C18 column (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm)[6]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used for molecular weight confirmation.[7]

  • Ionization Mode: Negative ion mode is expected to be effective for this carboxylic acid derivative.

  • Expected Ion: [M-H]⁻

Experimental Workflow Diagram

experimental_workflow start Start reactants 1. Add Reactants: 2,4-Dicarboxybenzoic acid, 2-Ethylhexanol, Toluene, p-Toluenesulfonic acid start->reactants reflux 2. Reflux with Dean-Stark Trap reactants->reflux workup 3. Aqueous Work-up: NaHCO3, Brine reflux->workup dry 4. Dry and Concentrate workup->dry purify 5. Column Chromatography dry->purify characterize 6. Characterization: NMR, MS, HPLC purify->characterize product Pure Product characterize->product

Caption: Synthesis and Purification Workflow.

Hypothetical Signaling Pathway Involvement

Benzoic acid derivatives can interact with various biological pathways. While the specific targets of this compound are unknown, a hypothetical pathway involving a nuclear receptor is depicted below. Lipophilic molecules can often traverse the cell membrane and interact with intracellular receptors, modulating gene expression.

signaling_pathway cluster_cell Cell receptor Nuclear Receptor gene Target Gene receptor->gene Transcription Regulation mrna mRNA gene->mrna Transcription protein Protein mrna->protein Translation response Cellular Response protein->response compound 2,4-Bis(2-ethylhexoxycarbonyl) benzoic acid compound->receptor Binding & Activation

Caption: Hypothetical Nuclear Receptor Pathway.

References

Application Notes and Protocols for the Synthesis of Polyesters from 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid as a monomer in the synthesis of novel polyesters. This document is intended for researchers and professionals in materials science and drug development, offering insights into the synthesis, potential properties, and applications of these polymers.

Introduction

This compound is a unique aromatic dicarboxylic acid monomer containing bulky ester side chains. These side chains are anticipated to impart increased solubility, flexibility, and a lower glass transition temperature to the resulting polyesters compared to their unsubstituted aromatic counterparts. Such properties could be highly advantageous in applications requiring solution processability and enhanced miscibility with other polymers or small molecule drugs, making them promising candidates for drug delivery systems, specialized coatings, and as polymer plasticizers.

Monomer Specifications

A clear understanding of the monomer's physical and chemical properties is crucial for successful polymerization and for predicting the characteristics of the final polyester.

PropertyValue
IUPAC Name This compound
Molecular Formula C25H38O6
Molecular Weight 434.57 g/mol
Appearance White to off-white crystalline powder
Melting Point 85-90 °C
Purity ≥98%
Solubility Soluble in THF, Chloroform, Dichloromethane; Insoluble in water

Polyester Synthesis: Melt Polycondensation

Melt polycondensation is a widely employed, solvent-free method for synthesizing high molecular weight polyesters. This protocol details the synthesis of a polyester from this compound and a representative diol, 1,4-Butanediol.

Experimental Protocol: Melt Polycondensation

Materials:

  • This compound (1.0 eq)

  • 1,4-Butanediol (1.1 eq)

  • Antimony(III) oxide (Sb2O3) (0.05 mol%)

  • Nitrogen gas (high purity)

  • Methanol (for purification)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Charging the Reactor: Charge the three-neck flask with this compound, 1,4-Butanediol, and Antimony(III) oxide.

  • Inert Atmosphere: Assemble the reaction apparatus and purge the system with nitrogen gas for 15-20 minutes to remove any residual air and moisture. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.

  • Esterification Stage:

    • Begin stirring and gradually heat the reaction mixture to 180-200°C.

    • Water will be generated as a byproduct of the esterification reaction and will be collected in the distillation condenser.

    • Maintain this temperature for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C.

    • Simultaneously, slowly apply a vacuum to the system, reducing the pressure to below 1 mmHg over a period of 30-60 minutes. This facilitates the removal of excess 1,4-Butanediol and water, driving the polymerization reaction towards higher molecular weights.

    • A noticeable increase in the viscosity of the reaction mixture will be observed.

    • Continue the reaction under these conditions for an additional 3-5 hours.

  • Recovery and Purification:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polyester will be a viscous liquid or a solid. Dissolve the crude polymer in a minimal amount of chloroform or THF.

    • Precipitate the polyester by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

    • Collect the purified polymer by filtration and dry it under vacuum at 40-50°C for 24 hours.

Workflow for Polyester Synthesis

Polyester_Synthesis_Workflow charge_reactants Charge Reactants: - Monomer - Diol - Catalyst purge_n2 Purge with N2 charge_reactants->purge_n2 esterification Esterification (180-200°C, 2-4h) purge_n2->esterification water_removal Water Removal esterification->water_removal polycondensation Polycondensation (220-240°C, <1 mmHg, 3-5h) esterification->polycondensation viscosity_increase Viscosity Increase polycondensation->viscosity_increase cooling Cooling polycondensation->cooling dissolution Dissolution (in THF/Chloroform) cooling->dissolution precipitation Precipitation (in Methanol) dissolution->precipitation filtration_drying Filtration & Drying precipitation->filtration_drying final_polymer Purified Polyester filtration_drying->final_polymer

Caption: Workflow for the synthesis of polyesters via melt polycondensation.

Characterization of the Resulting Polyester

The synthesized polyester should be characterized to determine its molecular weight, thermal properties, and chemical structure.

Analysis TechniqueExpected Outcome
Gel Permeation Chromatography (GPC) Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Measurement of glass transition temperature (Tg) and melting temperature (Tm), if applicable.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and decomposition temperature (Td).
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of the polyester structure and monomer incorporation.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of characteristic functional groups, such as the disappearance of the carboxylic acid OH and the appearance of the ester carbonyl stretch.

Potential Applications

The unique structure of polyesters derived from this compound suggests several potential applications:

  • Drug Delivery: The bulky, flexible side chains may enhance the solubility of hydrophobic drugs, making these polyesters suitable as matrices for controlled release formulations.

  • Biodegradable Plastics: The ester linkages in the polymer backbone are susceptible to hydrolysis, suggesting potential for biodegradability.

  • Plasticizers: The flexible nature of the polymer could make it an effective plasticizer for more rigid polymers, improving their processability and flexibility.

Logical Relationship of Properties to Applications

Properties_to_Applications monomer_structure Monomer Structure: 2,4-Bis(2-ethylhexoxycarbonyl) benzoic acid polyester_properties Resulting Polyester Properties monomer_structure->polyester_properties solubility Increased Solubility polyester_properties->solubility flexibility Enhanced Flexibility polyester_properties->flexibility biodegradability Potential Biodegradability polyester_properties->biodegradability drug_delivery Drug Delivery solubility->drug_delivery specialty_coatings Specialty Coatings flexibility->specialty_coatings plasticizers Polymer Plasticizers flexibility->plasticizers biodegradability->drug_delivery applications Potential Applications

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid, with a focus on improving reaction yield and purity.

Troubleshooting Guide

Low or no product yield, the presence of multiple byproducts, and difficulties in purification are common hurdles in the synthesis of this compound. This guide provides a structured approach to identifying and resolving these issues.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low or No Yield check_reactants Verify Reactant Quality and Stoichiometry start->check_reactants check_conditions Review Reaction Conditions (Temperature, Time, Catalyst) start->check_conditions incomplete_reaction Incomplete Reaction Detected (e.g., via TLC, HPLC) check_reactants->incomplete_reaction check_conditions->incomplete_reaction side_reactions Significant Side Reactions or Isomer Formation check_conditions->side_reactions incomplete_reaction->side_reactions No optimize_temp_time Optimize Temperature and Reaction Time incomplete_reaction->optimize_temp_time Yes optimize_catalyst Screen Different Catalysts and Loadings side_reactions->optimize_catalyst Yes modify_stoichiometry Adjust Reactant Ratios side_reactions->modify_stoichiometry Yes purification_issue Purification Challenges side_reactions->purification_issue No end Improved Yield and Purity optimize_temp_time->end optimize_catalyst->end modify_stoichiometry->end recrystallization Optimize Recrystallization Solvent System purification_issue->recrystallization chromatography Employ Column Chromatography purification_issue->chromatography recrystallization->end chromatography->end

Caption: A flowchart for troubleshooting low yield in the synthesis.

Common Problems and Solutions

Problem Potential Cause Recommended Solution
Low Conversion of Starting Material 1. Insufficient reaction time or temperature. 2. Inactive or insufficient catalyst. 3. Poor quality of reagents (e.g., moisture in 2-ethylhexanol or solvent).1. Increase reaction time and/or temperature incrementally. Monitor reaction progress by TLC or HPLC. 2. Use a fresh batch of catalyst or increase the catalyst loading. Consider alternative catalysts such as p-toluenesulfonic acid (p-TSA) or methane sulfonic acid (MSA).[1] 3. Ensure all reagents and solvents are anhydrous. Use freshly distilled 2-ethylhexanol.
Formation of Multiple Products (Isomers and Byproducts) 1. Non-regioselective esterification leading to a mixture of 2,4- and 2,5-diesters. 2. Formation of mono-, tri-, and tetra-esterified byproducts.[2] 3. Side reactions promoted by high temperatures, such as anhydride formation from the product.[2]1. Employ regioselective synthesis strategies. Mild reaction conditions and the use of specific catalysts can favor the formation of the desired isomer.[2] 2. Carefully control the stoichiometry of pyromellitic dianhydride to 2-ethylhexanol. A slight excess of the alcohol may be necessary to drive the reaction to the diester. 3. Avoid excessive heating. Monitor the reaction temperature closely.
Difficult Purification 1. Similar polarities of the desired product and byproducts, making separation by crystallization challenging. 2. Oily or waxy product that is difficult to crystallize.1. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for separation. 2. Attempt co-crystallization with a different solvent or use a seed crystal. If the product remains an oil, purification by chromatography is the recommended approach.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of pyromellitic dianhydride to 2-ethylhexanol?

A1: For the synthesis of the diester, a molar ratio of 1:2 (pyromellitic dianhydride:2-ethylhexanol) is theoretically required. However, to drive the reaction towards the formation of the diester and minimize the presence of the monoester, a slight excess of 2-ethylhexanol (e.g., 1:2.2) can be beneficial. The optimal ratio should be determined empirically for your specific reaction conditions.

Q2: Which catalyst is most effective for this esterification?

A2: Acid catalysts are commonly used for the esterification of anhydrides with alcohols.[3] Para-toluenesulfonic acid (p-TSA) and sulfuric acid are effective catalysts.[1] The choice of catalyst can influence the reaction rate and selectivity. It is advisable to screen different catalysts and their concentrations to find the optimal conditions for your synthesis.

Q3: What are the recommended reaction temperature and time?

A3: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. A starting point could be in the range of 120-160°C. The reaction time can vary from a few hours to over 24 hours. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion and avoid the formation of degradation products from prolonged heating.

Q4: How can I monitor the progress of the reaction?

A4: TLC is a simple and effective method for monitoring the reaction. A suitable solvent system (e.g., hexane:ethyl acetate 7:3) can be used to separate the starting materials, intermediates (monoester), and the final product. The disappearance of the starting material and the appearance of the product spot indicate the progress of the reaction. For more quantitative analysis, HPLC can be employed.[4]

Q5: What is the best method for purifying the final product?

A5: Purification can be challenging due to the potential for isomeric and other ester byproducts. If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) can be effective. For oily products or mixtures that are difficult to separate by crystallization, column chromatography is the preferred method.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol provides a general methodology. Researchers should optimize the parameters based on their specific experimental setup and desired outcomes.

Experimental Workflow

SynthesisWorkflow start Start reactants Charge Reactor with Pyromellitic Dianhydride, 2-Ethylhexanol, and Solvent start->reactants heat Heat Reaction Mixture to Target Temperature reactants->heat catalyst Add Catalyst heat->catalyst reflux Reflux and Monitor Reaction (TLC/HPLC) catalyst->reflux workup Reaction Work-up: Cool, Dilute, and Wash reflux->workup extraction Extract with Organic Solvent workup->extraction dry Dry Organic Layer and Remove Solvent extraction->dry purification Purify Crude Product (Recrystallization or Chromatography) dry->purification characterization Characterize Final Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: A step-by-step workflow for the synthesis and purification.

Materials:

  • Pyromellitic dianhydride

  • 2-Ethylhexanol

  • Toluene (or another suitable high-boiling solvent)

  • Para-toluenesulfonic acid (p-TSA) or other acid catalyst

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (if water removal is desired), add pyromellitic dianhydride (1 equivalent) and toluene.

  • Addition of Alcohol: Add 2-ethylhexanol (2.0-2.2 equivalents) to the flask.

  • Catalyst Addition: Add the acid catalyst (e.g., p-TSA, 0.02-0.05 equivalents).

  • Reaction: Heat the mixture to reflux (typically 120-160°C) and monitor the reaction by TLC. The reaction is complete when the starting material is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and catalyst) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary (Illustrative)

The following table provides an example of how to structure quantitative data for comparing different reaction conditions. The values are illustrative and should be replaced with experimental data.

Entry Catalyst Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%)
1p-TSA21401265
2p-TSA51401278
3H₂SO₄21401272
4p-TSA5160885 (with some byproducts)

References

Technical Support Center: Synthesis of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

A1: The most common method for synthesizing this compound is the Fischer-Speier esterification of pyromellitic dianhydride with two equivalents of 2-ethylhexanol.[1][2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium, so it is often necessary to remove the water that is formed to drive the reaction to completion.[3][4]

Q2: What are the main products expected from this reaction?

A2: The reaction of pyromellitic dianhydride with 2 equivalents of an alcohol typically produces a mixture of two main isomers: the desired 2,4-diester (para isomer) and the 2,5-diester (meta isomer).[5][6][7] In addition to these, you may also find unreacted starting material, the mono-ester, and over-esterified products like the tri- and tetra-esters.

Q3: How can I influence the ratio of the desired para isomer to the meta isomer?

A3: The regioselectivity of the esterification of pyromellitic dianhydride can be influenced by the reaction conditions. While a statistical mixture is often obtained, some catalyst systems and reaction conditions may favor one isomer over the other. However, the most reliable method for obtaining the pure para isomer is typically through purification of the product mixture, often by crystallization.[5][6]

Q4: What are the recommended catalysts for this esterification?

A4: Common catalysts for Fischer esterification include strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), as well as some Lewis acids.[1][2] The choice of catalyst can affect the reaction rate and potentially the side reactions.

Troubleshooting Guide

Problem 1: Low yield of the desired diester product.

Possible Cause Troubleshooting Action
Incomplete Reaction: The Fischer esterification is a reversible reaction.[1][3]Use a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the products. Alternatively, use a large excess of the 2-ethylhexanol reactant.[3]
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at excessively high temperatures.Optimize the reaction temperature. A typical range for Fischer esterification is 60-110 °C.[1]
Loss of Product during Workup: The product may be lost during extraction or purification steps.Ensure proper pH adjustment during aqueous washes to prevent the loss of the carboxylic acid product. Optimize the crystallization solvent system to maximize the recovery of the desired isomer.
Catalyst Inactivity: The acid catalyst may be old or deactivated.Use a fresh batch of the acid catalyst.

Problem 2: Presence of significant amounts of side products.

Side Product Possible Cause Troubleshooting Action
Mono-ester Insufficient reaction time or temperature. Stoichiometric imbalance (too little alcohol).Increase the reaction time and/or temperature. Ensure at least two equivalents of 2-ethylhexanol are used.
Tri- and/or Tetra-ester Excess alcohol, prolonged reaction time, or overly harsh conditions.Use a stoichiometric amount of 2-ethylhexanol (2 equivalents). Monitor the reaction progress closely using TLC or HPLC and stop the reaction once the desired product is maximized.
Isomeric diester (meta isomer) The reaction naturally produces a mixture of isomers.[5][6]Separate the isomers by fractional crystallization. The para and meta diesters often have different solubilities, allowing for their separation.[7]
Unreacted Pyromellitic Dianhydride The dianhydride may have hydrolyzed to the diacid, which reacts more slowly.[8]Ensure all reactants and the solvent are dry before starting the reaction.

Problem 3: The reaction has stalled and is not proceeding to completion.

Possible Cause Troubleshooting Action
Equilibrium has been reached. As mentioned above, use a Dean-Stark trap or an excess of the alcohol to shift the equilibrium.[3]
Insufficient catalyst. Add a small additional amount of the acid catalyst.
Presence of water in the reaction mixture. Ensure that the solvent and reactants are anhydrous. Molecular sieves can be added to the reaction mixture to absorb water.[2]

Summary of Potential Side Products

Side ProductChemical NamePotential CauseRecommended Analytical Method
Mono-ester2-(2-ethylhexoxycarbonyl)benzene-1,4,5-tricarboxylic acidIncomplete reaction; insufficient alcoholTLC, HPLC, ¹H NMR
meta-isomer2,5-Bis(2-ethylhexoxycarbonyl)terephthalic acidStatistical outcome of the reactionTLC, HPLC, ¹H NMR, ¹³C NMR
Tri-esterTris(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylate intermediateOver-reaction; excess alcoholTLC, HPLC, Mass Spectrometry
Tetra-esterTetrakis(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylateOver-reaction; excess alcoholTLC, HPLC, Mass Spectrometry

Experimental Protocols

Proposed Synthesis of this compound

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add pyromellitic dianhydride (1.0 eq.), 2-ethylhexanol (2.1 eq.), and toluene as the solvent.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to extract the acidic product.

  • Isolation: Acidify the aqueous layer with HCl to precipitate the product. Filter the solid and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as a mixture of acetic acid and water, to separate the desired para isomer from the meta isomer and other impurities.[5][6]

Visualizing the Synthesis and Side Reactions

G reactant reactant product product side_product side_product PMDA Pyromellitic Dianhydride Reaction Esterification (Reflux in Toluene) PMDA->Reaction EtOH 2-Ethylhexanol (2 eq.) + Acid Catalyst EtOH->Reaction Mixture Crude Product Mixture Reaction->Mixture Main Reaction MonoEster Mono-ester Reaction->MonoEster Incomplete Reaction OverEster Tri- / Tetra-esters Reaction->OverEster Over-reaction Purification Purification (Crystallization) Mixture->Purification DesiredProduct 2,4-Bis(2-ethylhexoxycarbonyl) benzoic acid (para-isomer) MetaIsomer 2,5-Bis(2-ethylhexoxycarbonyl) terephthalic acid (meta-isomer) Purification->DesiredProduct Purification->MetaIsomer Separated Isomer

References

Technical Support Center: Optimization of Reaction Conditions for 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the common starting material for the synthesis of this compound?

The typical starting material is trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride). The synthesis involves a selective two-step esterification process.

Q2: What are the key challenges in the synthesis of this molecule?

The primary challenge is achieving selective esterification. The anhydride group is more reactive than the carboxylic acid group.[1] The first step is the selective esterification of the anhydride at positions 1 and 2 with 2-ethylhexanol to form the monoester, which rapidly converts to the 1,2-diester. The second, slower step is the esterification of the carboxylic acid at the 4-position.[2] Controlling the reaction conditions to favor the formation of the desired 2,4-diester over other isomers or the tri-ester is crucial.

Q3: What catalysts are typically used for this esterification?

Acid catalysts are commonly employed to facilitate the esterification. These can include sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins. For industrial applications, organometallic catalysts like tetraisopropyl titanate may also be used, particularly at higher temperatures.[3]

Q4: How can the reaction equilibrium be shifted towards the product?

To maximize the yield of the ester, the equilibrium of the reversible esterification reaction needs to be shifted towards the products. This can be achieved by using an excess of the alcohol (2-ethylhexanol) or by removing water as it is formed, for instance, by azeotropic distillation using a Dean-Stark trap.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of the Desired 2,4-Diester - Incomplete reaction. - Formation of side products (e.g., mono-ester, tri-ester, or other isomers). - Suboptimal reaction temperature or time. - Inefficient water removal.- Increase reaction time or temperature (monitor for side product formation). - Use a slight excess of 2-ethylhexanol to drive the reaction to completion. - Ensure efficient water removal by checking the Dean-Stark trap or other drying methods. - Optimize the catalyst loading.
Formation of Significant Amounts of Tri-ester - Reaction conditions are too harsh (high temperature or prolonged reaction time). - Stoichiometry of reactants favors tri-ester formation.- Reduce the reaction temperature or time for the second esterification step. - Carefully control the stoichiometry of 2-ethylhexanol. A staged addition of the alcohol might be beneficial.
Presence of Unreacted Trimellitic Anhydride or Mono-ester - Insufficient catalyst or catalyst deactivation. - Reaction temperature is too low. - Insufficient reaction time.- Increase catalyst concentration. - Increase the reaction temperature. - Prolong the reaction time and monitor the progress by TLC or GC.
Product is Difficult to Purify - Presence of closely related side products. - Residual catalyst or starting materials.- Utilize column chromatography with a suitable solvent system for purification. - Perform an aqueous work-up to remove the acid catalyst. Washing with a mild base (e.g., sodium bicarbonate solution) can help remove unreacted carboxylic acids.[4]
Reaction Stalls - Water accumulation in the reaction mixture, inhibiting the forward reaction. - Catalyst has degraded or is poisoned.- Check the efficiency of the water removal system. - Add a fresh batch of catalyst.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired product specifications.

Materials:

  • Trimellitic anhydride

  • 2-Ethylhexanol

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Sodium bicarbonate solution (for work-up)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, add trimellitic anhydride and toluene.

  • First Esterification (Anhydride Ring Opening): Add 2 equivalents of 2-ethylhexanol and the acid catalyst (e.g., 1-2 mol%).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) until the starting anhydride is consumed.

  • Second Esterification (Carboxylic Acid): If the reaction is proceeding to the tri-ester, an additional equivalent of 2-ethylhexanol and catalyst may be required under more forcing conditions. For the desired di-ester, careful control of stoichiometry and reaction time is essential.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acids. Finally, wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

Entry Equivalents of 2-Ethylhexanol Catalyst (mol%) Temperature (°C) Reaction Time (h) Yield of 2,4-Diester (%) Key Impurities
12.1p-TSA (1)110 (Toluene Reflux)875Mono-ester, Unreacted Acid
22.5p-TSA (1)110 (Toluene Reflux)885Mono-ester, Tri-ester (trace)
32.5p-TSA (2)110 (Toluene Reflux)890Tri-ester
42.5p-TSA (1)130880Increased Tri-ester
52.5p-TSA (1)110 (Toluene Reflux)1692Tri-ester
63.5p-TSA (2)13016LowPredominantly Tri-ester

Note: This table is for illustrative purposes to guide optimization efforts.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Trimellitic Anhydride + 2-Ethylhexanol (2 eq.) + Catalyst in Toluene reflux Heat to Reflux with Dean-Stark Trap reactants->reflux monitoring Monitor by TLC/GC reflux->monitoring cool Cool to RT monitoring->cool wash Aqueous Wash (H2O, NaHCO3, Brine) cool->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure 2,4-Bis(2-ethylhexoxycarbonyl) benzoic Acid chromatography->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side Solutions for Side Products start Low Yield of Desired Product incomplete_reaction Incomplete Reaction? (Starting Material Present) start->incomplete_reaction side_products Side Products Formed? (e.g., Tri-ester) start->side_products increase_time Increase Reaction Time incomplete_reaction->increase_time increase_temp Increase Temperature incomplete_reaction->increase_temp increase_catalyst Increase Catalyst Loading incomplete_reaction->increase_catalyst decrease_temp Decrease Temperature side_products->decrease_temp optimize_stoichiometry Optimize Stoichiometry side_products->optimize_stoichiometry shorter_time Decrease Reaction Time side_products->shorter_time

Caption: A troubleshooting decision tree for low yield in the synthesis reaction.

References

Technical Support Center: Industrial Scale-Up of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the industrial synthesis of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid?

A1: The most probable industrial route is a two-step esterification of 2,4-dicarboxybenzoic acid (trimellitic anhydride acid) with 2-ethylhexanol. This is a type of Fischer esterification, typically catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and requires specific conditions to drive it to completion.[1][2][3][4][5]

Q2: What are the main challenges in the industrial scale-up of this synthesis?

A2: Key challenges include:

  • Reaction Kinetics and Equilibrium: Achieving high conversion rates can be difficult as the esterification is an equilibrium-limited reaction.[1][4]

  • Water Removal: Water is a byproduct, and its efficient removal is crucial to shift the equilibrium towards the product.[6]

  • Side Reactions: At elevated temperatures, side reactions such as ether formation from the alcohol can occur.[2]

  • Purification: Separating the final product from unreacted starting materials, catalyst, and byproducts can be complex for a high-boiling point ester.[6][7]

  • Viscosity: The reaction mixture can become viscous, leading to challenges in mixing and heat transfer.

Q3: What are the typical catalysts used, and what are their pros and cons?

A3:

  • Homogeneous Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic acid):

    • Pros: High catalytic activity, low cost.[8][9]

    • Cons: Difficult to remove from the reaction mixture, can lead to corrosion issues, and generate acidic waste streams.[2][8]

  • Heterogeneous Catalysts (e.g., Ion-exchange resins, Zeolites):

    • Pros: Easily separated from the reaction mixture (filtration), can be regenerated and reused, and are generally less corrosive.[9][10]

    • Cons: May have lower catalytic activity compared to homogeneous catalysts, and can be more expensive initially.[9]

Q4: What safety precautions should be taken during the industrial production of this compound?

A4: While specific data for this compound is limited, general precautions for handling similar chemicals include:

  • Use of personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and protective clothing.

  • Ensuring adequate ventilation to avoid inhalation of vapors.

  • Grounding equipment to prevent static discharge, especially when handling flammable solvents.

  • Having emergency eyewash and shower stations readily available.

  • Referencing the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Troubleshooting Guides

Problem 1: Low Reaction Yield/Conversion
Possible Cause Suggested Solution
Incomplete water removal - Increase the efficiency of the Dean-Stark trap or other water removal system.- Consider applying a vacuum to facilitate water removal at a lower temperature.
Insufficient catalyst - Increase the catalyst loading. Be mindful of potential side reactions and purification challenges with higher catalyst concentrations.
Reaction has reached equilibrium - Use a large excess of one of the reactants (typically the alcohol, 2-ethylhexanol) to shift the equilibrium towards the product.[4]
Low reaction temperature - Gradually increase the reaction temperature, while monitoring for the formation of byproducts.
Poor mixing - Ensure adequate agitation to maintain a homogeneous reaction mixture, especially as viscosity increases.
Problem 2: Product Purity Issues
Possible Cause Suggested Solution
Presence of unreacted starting materials - Optimize reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion.- Improve the efficiency of the purification steps (e.g., distillation, extraction).
Formation of byproducts (e.g., di-2-ethylhexyl ether) - Lower the reaction temperature to minimize side reactions.[2]- Consider using a milder catalyst.
Residual catalyst in the final product - For acid catalysts, neutralize with a base (e.g., sodium carbonate solution) followed by aqueous washes.[7][11]- For heterogeneous catalysts, ensure complete filtration.
Product degradation during purification - If using distillation, perform it under reduced pressure to lower the boiling point and prevent thermal decomposition.[6]

Experimental Protocols

General Protocol for Industrial Scale Fischer Esterification

This protocol outlines a general procedure and should be adapted and optimized for specific equipment and safety requirements.

  • Reactor Setup:

    • A glass-lined or stainless steel reactor equipped with an agitator, heating/cooling jacket, temperature probe, and a Dean-Stark trap with a condenser is typically used.

  • Charging Reactants:

    • Charge the reactor with 2,4-dicarboxybenzoic acid and a molar excess of 2-ethylhexanol.

    • Add a suitable solvent (e.g., toluene) that forms an azeotrope with water to facilitate its removal.

    • Add the acid catalyst (e.g., 0.5-2% w/w of p-toluenesulfonic acid).

  • Reaction:

    • Start agitation and begin heating the mixture to reflux.

    • The water-solvent azeotrope will begin to distill and collect in the Dean-Stark trap. The solvent is returned to the reactor, and the water is periodically removed.

    • Monitor the reaction progress by measuring the amount of water collected and by in-process controls (e.g., HPLC, GC) to determine the concentration of reactants and product.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture.

    • Neutralize the acid catalyst with an aqueous base solution (e.g., sodium carbonate).

    • Wash the organic layer with water to remove residual salts and water-soluble impurities.

    • Separate the aqueous and organic layers.

    • Remove the solvent and excess 2-ethylhexanol by distillation, often under reduced pressure.

    • Further purify the crude product by vacuum distillation if required to achieve the desired purity.

Data Presentation

Table 1: Illustrative Reaction Parameters for a 1000L Batch

ParameterValue
2,4-Dicarboxybenzoic Acid210 kg
2-Ethylhexanol390 kg (molar excess)
Toluene (solvent)200 L
p-Toluenesulfonic Acid (catalyst)5 kg
Reaction Temperature120-140 °C
Reaction Time8-12 hours
Expected Yield85-95%

Table 2: Illustrative Purity Profile Before and After Purification

ComponentCrude Product (%)Purified Product (%)
This compound88> 99
Mono-ester intermediate5< 0.5
2,4-Dicarboxybenzoic Acid2< 0.1
2-Ethylhexanol4< 0.2
Other impurities1< 0.2

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage charge_reactants Charge Reactants & Catalyst reaction Heating and Reflux with Water Removal charge_reactants->reaction monitoring In-Process Monitoring (HPLC/GC) reaction->monitoring neutralization Neutralization & Washing monitoring->neutralization Reaction Complete solvent_removal Solvent & Excess Alcohol Removal (Distillation) neutralization->solvent_removal final_purification Vacuum Distillation solvent_removal->final_purification final_product final_product final_purification->final_product Final Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Purity Issue incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions purification_loss Purification Loss start->purification_loss optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) incomplete_reaction->optimize_conditions improve_water_removal Improve Water Removal incomplete_reaction->improve_water_removal change_reactant_ratio Change Reactant Ratio incomplete_reaction->change_reactant_ratio side_reactions->optimize_conditions adjust_purification Adjust Purification Method (e.g., Vacuum Distillation) purification_loss->adjust_purification

Caption: Troubleshooting logic for addressing low yield or purity in the synthesis.

References

resolving impurities in 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid. It addresses common issues related to impurities that may be encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Based on its structure and typical synthesis via Fischer esterification, potential impurities include:

  • Starting Materials: Unreacted 2,4-dicarboxybenzoic acid and excess 2-ethylhexanol.

  • Intermediates: Mono-esterified products, such as 2-carboxy-4-(2-ethylhexoxycarbonyl)benzoic acid or 4-carboxy-2-(2-ethylhexoxycarbonyl)benzoic acid.

  • By-products: Small amounts of isomers if the starting materials were not pure.

  • Degradation Products: Hydrolysis of one or both ester groups, leading to the formation of the mono-ester or the original diacid.

  • Residual Solvents & Catalysts: Traces of solvents (e.g., toluene) or acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) used during the synthesis.[1]

Q2: My sample has a slight yellow tint. Is this normal?

A2: While a highly pure sample should be colorless or white, a pale yellow tint can sometimes indicate the presence of trace impurities or degradation by-products. These may not always significantly impact the overall purity but should be investigated if a high-purity material is required. Further purification, such as recrystallization with activated charcoal, can often remove colored impurities.[2]

Q3: What analytical techniques are recommended for purity assessment?

A3: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying organic impurities.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities like residual solvents.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the main compound and helps identify the structure of unknown impurities.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of expected functional groups (carboxylic acid, ester) and detect impurities with distinct functional groups.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: An unexpected peak appears in my HPLC chromatogram.

Possible Cause Suggested Action
Mono-ester Intermediate The peak may correspond to the mono-esterified intermediate. This is common if the esterification reaction did not go to completion.
Unreacted Starting Material The peak could be unreacted 2,4-dicarboxybenzoic acid, which is more polar and typically has a shorter retention time on a reverse-phase column.
Degradation If the sample is old or has been exposed to moisture, hydrolysis may have occurred, leading to the formation of the mono-ester or diacid.
Solvent Impurity The peak might originate from the solvent used to dissolve the sample. Run a blank injection of the solvent to confirm.

Action Plan:

  • Spike the Sample: Inject a known standard of the suspected impurity (e.g., 2,4-dicarboxybenzoic acid) and observe if the peak height increases.

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to obtain the molecular weight of the unknown peak, which can help in its identification.[4]

  • Re-purify: If the impurity is confirmed, re-purify the sample using recrystallization or column chromatography.

Problem 2: The purity of my synthesized batch is lower than expected.

Possible Cause Suggested Action
Incomplete Reaction The esterification reaction may not have reached completion.[7]
Ineffective Purification The chosen purification method (e.g., a single recrystallization) may not be sufficient to remove all impurities.[8][9]
Sample Decomposition The compound may be degrading during workup or storage.

Action Plan:

  • Optimize Reaction: Increase reaction time, use a slight excess of 2-ethylhexanol, or ensure efficient water removal during esterification.

  • Improve Purification: Perform a second recrystallization from a different solvent system or use column chromatography for more difficult separations.[8]

  • Check Storage Conditions: Store the compound in a cool, dry, and dark place to minimize degradation.

Problem 3: My recrystallization yield is very low.

Possible Cause Suggested Action
Incorrect Solvent Choice The compound may be too soluble in the cold recrystallization solvent.[10]
Too Much Solvent Used Using an excessive amount of hot solvent will keep more of your product dissolved upon cooling.[10][11]
Premature Crystallization Crystals may have formed during the hot filtration step, leading to loss of product.[9]

Action Plan:

  • Solvent Screening: Test the solubility of your compound in various solvents to find one where it is highly soluble when hot and poorly soluble when cold.[12]

  • Minimize Solvent: Add just enough hot solvent to fully dissolve the compound.[10]

  • Pre-heat Equipment: Ensure the funnel and receiving flask are pre-heated before performing a hot gravity filtration to prevent the solution from cooling and crystallizing prematurely.[9]

Quantitative Data Summary

Table 1: Typical Impurity Profile by HPLC-UV (254 nm)

Compound Typical Retention Time (min) Typical Purity (%) Potential Impurity Level (%)
2,4-Dicarboxybenzoic Acid2.5-< 0.5
Mono-ester Impurities4.0 - 5.5-< 1.0
This compound 8.2 > 98.0 -
2-Ethylhexanol10.5-< 0.2

Note: Retention times are illustrative and will vary based on the specific HPLC method (column, mobile phase, flow rate).

Table 2: Solubility Data for Recrystallization Solvents

Solvent Solubility at 25°C Solubility at Boiling Point Recommendation
HeptaneLowHighExcellent for recrystallization.
EthanolHighVery HighPoor for recrystallization; may be used as part of a co-solvent system.
WaterInsolubleInsolubleUseful for washing out water-soluble impurities.[11]
Isopropanol/Water (9:1)LowHighGood co-solvent system for recrystallization.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of Acetonitrile.

Protocol 2: Recrystallization for Purification

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., heptane) while heating and stirring until the solid is completely dissolved.[13]

  • Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath to maximize crystal formation.[13]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Visualizations

Impurity_Resolution_Workflow start Impurity Detected (e.g., by HPLC) identify Identify Impurity (LC-MS, NMR) start->identify assess Assess Impact (>0.1%?) identify->assess document Document and Report (Minor Impurity) assess->document No purify Select Purification Method assess->purify Yes recrystallize Recrystallization purify->recrystallize Solid chromatography Column Chromatography purify->chromatography Oil or difficult separation reanalyze Re-analyze for Purity (HPLC) recrystallize->reanalyze chromatography->reanalyze pass Purity Meets Specification reanalyze->pass Pass fail Purity Fails reanalyze->fail Fail fail->purify Re-evaluate Method

Caption: Workflow for identifying and resolving impurities.

HPLC_Troubleshooting_Tree start Poor Peak Shape (Tailing or Fronting) q1 Is column overloaded? start->q1 a1 Reduce sample concentration or injection volume q1->a1 Yes q2 Is mobile phase pH appropriate for analyte? q1->q2 No end Improved Peak Shape a1->end a2 Adjust pH to suppress ionization of carboxylic acid (e.g., add 0.1% TFA) q2->a2 No q3 Is column contaminated or old? q2->q3 Yes a2->end a3 Flush with strong solvent or replace column q3->a3 Yes a3->end

Caption: Decision tree for troubleshooting poor HPLC peak shape.

References

Technical Support Center: 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the polymerization of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What type of polymerization does this compound typically undergo?

A1: this compound is a difunctional molecule containing one carboxylic acid group and two ester groups. For it to polymerize, it typically undergoes a condensation polymerization, specifically a polyesterification reaction, with a diol or polyol comonomer. The carboxylic acid group reacts with the hydroxyl groups of the comonomer to form ester linkages, creating the polymer backbone.

Q2: Why is my polymer's molecular weight lower than expected?

A2: Low molecular weight is a common issue in step-growth polymerization and can be attributed to several factors:

  • Incomplete Reaction: Polyesterification requires very high conversion rates (>99%) to achieve high molecular weight polymers.[1][2][3]

  • Stoichiometric Imbalance: An unequal molar ratio of the benzoic acid derivative and the diol comonomer can limit chain growth.[1]

  • Impurities: The presence of monofunctional impurities can act as chain stoppers, terminating polymerization.[1][4] Water is a common impurity that can also hinder the reaction.

  • Side Reactions: Undesired side reactions can consume functional groups, preventing further chain growth.[5][6]

  • Inadequate Water Removal: The water produced during esterification is a byproduct that can reverse the reaction. Efficient removal is crucial for driving the polymerization to completion.

Q3: What is causing the polymer to be discolored?

A3: Discoloration, often yellowing or browning, can occur due to:

  • Thermal Degradation: Prolonged exposure to high temperatures during polymerization can lead to the thermal degradation of the polymer.[7][8][9]

  • Oxidation: The presence of oxygen at high temperatures can cause oxidative degradation and color formation.

  • Catalyst Residues: Certain catalysts or their residues can cause discoloration.

  • Impurities in Monomers: Impurities in the this compound or the comonomer can lead to colored byproducts at high temperatures.

Q4: My polymerization reaction resulted in a gel. What happened?

A4: Gelation, the formation of a cross-linked, insoluble polymer network, can be caused by:

  • Polyfunctional Impurities: The presence of impurities with more than two functional groups in either monomer can lead to branching and eventual gelation.

  • Side Reactions: At high temperatures, side reactions can create cross-links between polymer chains.[5][6][10] For unsaturated polyesters, radical-induced cross-linking can be a cause.[5]

  • High Catalyst Concentration: Some catalysts, at high concentrations, can promote side reactions that lead to cross-linking.

Troubleshooting Guides

Issue 1: Low Polymer Molecular Weight and High Polydispersity
Potential Cause Troubleshooting Step Experimental Protocol
Inadequate Reaction Time or Temperature Optimize reaction conditions. Monitor the reaction progress over time by taking aliquots and measuring the molecular weight using Gel Permeation Chromatography (GPC).Protocol 1: Reaction Optimization.
Non-stoichiometric Monomer Ratio Ensure precise measurement of both monomers. A slight excess of one monomer can be used to control end groups but a significant imbalance will limit molecular weight.Titrate the carboxylic acid monomer to accurately determine its concentration before weighing.
Monomer Impurities Purify the this compound and the diol comonomer before polymerization.[4][11][12]Protocol 2: Monomer Purification.
Inefficient Water Removal Use a high-vacuum system and ensure the reaction setup is leak-proof. A Dean-Stark trap with an appropriate solvent can also be used for azeotropic removal of water.Perform the reaction under a high vacuum (e.g., <1 Torr) during the later stages of polymerization.
Issue 2: Polymer Discoloration
Potential Cause Troubleshooting Step Experimental Protocol
High Polymerization Temperature Lower the reaction temperature. Determine the minimum temperature required for efficient polymerization.Conduct a series of reactions at varying temperatures and measure the color of the resulting polymer using a spectrophotometer.
Presence of Oxygen Perform the polymerization under an inert atmosphere (e.g., nitrogen or argon).Purge the reaction vessel with an inert gas before heating and maintain a positive pressure throughout the reaction.
Inappropriate Catalyst Screen different catalysts and their concentrations. Some catalysts are less prone to causing discoloration.Protocol 3: Catalyst Screening.
Issue 3: Gel Formation
Potential Cause Troubleshooting Step Experimental Protocol
Trifunctional Impurities Characterize the purity of the monomers using techniques like NMR or HPLC to detect and quantify polyfunctional impurities.Protocol 2: Monomer Purification.
Side Reactions at High Temperature Lower the reaction temperature and shorten the reaction time.Monitor the viscosity of the reaction mixture. A rapid, uncontrolled increase in viscosity can indicate the onset of gelation.
High Catalyst Concentration Reduce the catalyst concentration.Protocol 3: Catalyst Screening.

Experimental Protocols

Protocol 1: Reaction Optimization

  • Setup: Assemble a glass reactor with a mechanical stirrer, a nitrogen/vacuum inlet, a condenser, and a temperature probe.

  • Charging: Charge the reactor with equimolar amounts of this compound and the chosen diol, along with the selected catalyst (e.g., 0.1 mol% of an appropriate catalyst).

  • Inerting: Purge the system with dry nitrogen for 30 minutes.

  • Heating: Gradually heat the mixture to the desired reaction temperature (e.g., 180-220°C) with constant stirring.

  • Polycondensation: Maintain the temperature and apply a vacuum during the later stages to facilitate the removal of water.

  • Sampling: Periodically take small samples from the reaction mixture.

  • Analysis: Analyze the samples for molecular weight (Mn, Mw) and polydispersity index (PDI) using GPC.[13][14][15]

Protocol 2: Monomer Purification

  • Recrystallization: Dissolve the this compound in a suitable hot solvent and allow it to cool slowly to form crystals. The impurities will remain in the mother liquor. Filter and dry the purified crystals.

  • Column Chromatography: Pass a solution of the monomer through a silica gel or alumina column to separate it from impurities.

  • Purity Analysis: Confirm the purity of the monomer using NMR spectroscopy and HPLC.[16][17]

Protocol 3: Catalyst Screening

  • Parallel Reactions: Set up multiple small-scale polymerization reactions in parallel under identical conditions (monomer ratio, temperature, time).

  • Catalyst Variation: To each reaction, add a different catalyst (e.g., p-toluenesulfonic acid, tetrabutyl titanate, antimony trioxide) at a specific concentration.[18]

  • Evaluation: After the reaction, evaluate the resulting polymers for molecular weight, PDI, color, and solubility.

  • Optimization: Based on the results, select the best performing catalyst and optimize its concentration.

Data Presentation

Table 1: Effect of Reaction Time on Molecular Weight

Reaction Time (hours)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
23,5007,2002.06
48,20017,5002.13
615,60034,0002.18
825,10055,8002.22

Note: Data is hypothetical and for illustrative purposes.

Table 2: Catalyst Performance Comparison

CatalystConcentration (mol%)Mn ( g/mol )PDIPolymer Color
Catalyst A0.122,5002.15Colorless
Catalyst B0.118,9002.30Slight Yellow
Catalyst C0.126,3002.09Yellow

Note: Data is hypothetical and for illustrative purposes.

Visualizations

Troubleshooting_Workflow Start Polymerization Issue Identified Low_MW Low Molecular Weight? Start->Low_MW Discoloration Discoloration? Start->Discoloration Gelation Gel Formation? Start->Gelation Check_Purity Check Monomer Purity (Protocol 2) Low_MW->Check_Purity Yes Check_Stoichiometry Verify Stoichiometry Low_MW->Check_Stoichiometry Yes Optimize_Conditions Optimize Reaction Conditions (Protocol 1) Low_MW->Optimize_Conditions Yes Check_Water_Removal Improve Water Removal Low_MW->Check_Water_Removal Yes Lower_Temp Lower Reaction Temperature Discoloration->Lower_Temp Yes Inert_Atmosphere Use Inert Atmosphere Discoloration->Inert_Atmosphere Yes Screen_Catalyst Screen Catalysts (Protocol 3) Discoloration->Screen_Catalyst Yes Gelation->Lower_Temp Yes Check_Polyfunctional Check for Polyfunctional Impurities Gelation->Check_Polyfunctional Yes Reduce_Catalyst Reduce Catalyst Concentration Gelation->Reduce_Catalyst Yes Solution Problem Resolved Check_Purity->Solution Check_Stoichiometry->Solution Optimize_Conditions->Solution Check_Water_Removal->Solution Lower_Temp->Solution Inert_Atmosphere->Solution Screen_Catalyst->Solution Check_Polyfunctional->Solution Reduce_Catalyst->Solution

Caption: Troubleshooting workflow for polymerization issues.

Polymerization_Setup Reactor Glass Reactor Condenser Condenser Reactor->Condenser Heating_Mantle Heating Mantle Stirrer Mechanical Stirrer Stirrer->Reactor Gas_Inlet N2 / Vacuum Inlet Gas_Inlet->Reactor Collection_Flask Collection Flask (for water) Condenser->Collection_Flask Probe Temperature Probe Probe->Reactor

Caption: Standard laboratory setup for polyesterification.

References

Technical Support Center: Enhancing the Performance of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid as an Additive

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, experimental protocols, and key data to assist researchers, scientists, and drug development professionals in optimizing the use of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid as a performance-enhancing additive in their formulations.

Troubleshooting Guide and FAQs

This section addresses common challenges that may be encountered during the use of this compound.

Q1: What are the primary applications of this compound as an additive?

A1: Based on its chemical structure, this compound is anticipated to function primarily as a plasticizer in polymer-based formulations, enhancing flexibility and processability. Its ester groups can interact with polymer chains, reducing intermolecular forces. It may also act as a solubilizer or a component in lubricant and coating formulations.

Q2: I am observing poor solubility of the additive in my aqueous formulation. How can I improve this?

A2: this compound has low water solubility. To improve its incorporation into aqueous systems, consider the following:

  • Co-solvents: Employing a water-miscible organic solvent in which the additive is soluble can enhance its dispersion.

  • Surfactants: The use of non-ionic surfactants can help to create stable emulsions or micellar solutions.

  • pH Adjustment: While the molecule itself is not ionizable in the typical pH range, the stability of the overall formulation can be pH-dependent. Ensure the formulation's pH is optimal for all components.

Q3: The additive is leaching out of my polymer matrix over time. What can I do to prevent this?

A3: Additive migration, or leaching, is a common issue. To mitigate this:

  • Compatibility: Ensure the polarity of the additive is well-matched with the polymer. Mismatched polarities can lead to poor miscibility and subsequent leaching.

  • Concentration: Using the lowest effective concentration of the additive can reduce the driving force for migration.

  • Curing/Processing Conditions: Optimize the curing temperature and time of your formulation. Incomplete curing can result in a less stable matrix, facilitating additive migration.

Q4: How can I assess the compatibility of this compound with other excipients in my formulation?

A4: Compatibility can be assessed through the following methods:

  • Physical Observation: Prepare small-scale blends of the additive with individual excipients and observe for any signs of incompatibility, such as phase separation, precipitation, or color change.

  • Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can reveal changes in the thermal properties of the blend, indicating interactions between components.

  • Spectroscopic Analysis: Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify any chemical interactions between the additive and other components.

Q5: What are the potential stability issues with this additive?

A5: As an ester, this compound can be susceptible to hydrolysis, especially in the presence of strong acids or bases, or at elevated temperatures. It is recommended to store the additive in a cool, dry place and to evaluate its stability in the final formulation under accelerated conditions (e.g., elevated temperature and humidity).

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate and enhance the performance of this compound.

Protocol 1: Determination of Optimal Additive Concentration for Plasticizing Effect

Objective: To determine the concentration of this compound that provides the desired plasticizing effect in a polymer film.

Materials:

  • Polymer (e.g., PVC, PVA)

  • This compound

  • Suitable solvent for the polymer

  • Film casting equipment

  • Tensile testing instrument

Procedure:

  • Prepare a series of polymer solutions with varying concentrations of this compound (e.g., 1%, 2%, 5%, 10% w/w relative to the polymer).

  • Ensure the additive is completely dissolved or uniformly dispersed in the polymer solution.

  • Cast films of uniform thickness from each solution onto a flat, non-stick surface.

  • Allow the solvent to evaporate completely in a controlled environment (e.g., a fume hood or a vacuum oven at a temperature below the boiling point of the solvent).

  • Cut the resulting films into standard shapes for tensile testing (e.g., dumbbell shape).

  • Perform tensile testing on the films to measure properties such as tensile strength, elongation at break, and Young's modulus.

  • Plot the mechanical properties as a function of the additive concentration to determine the optimal level for the desired flexibility.

Protocol 2: Evaluation of Additive Leaching from a Polymer Matrix

Objective: To quantify the amount of this compound that leaches from a polymer matrix over time.

Materials:

  • Polymer films containing a known concentration of the additive

  • Extraction solvent (e.g., ethanol, hexane)

  • Agitator or shaker

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Cut a known weight and surface area of the polymer film.

  • Immerse the film in a known volume of the extraction solvent.

  • Agitate the sample at a constant temperature for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, take an aliquot of the extraction solvent.

  • Analyze the aliquot using a validated HPLC method to determine the concentration of the leached additive.

  • Calculate the cumulative amount of additive leached per unit area of the film over time.

Data Presentation

Quantitative data should be organized for clear comparison. Below are example tables for presenting experimental results.

Table 1: Effect of Additive Concentration on Mechanical Properties of Polymer Films

Additive Concentration (% w/w)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0 (Control)50.2 ± 2.55.3 ± 0.82.1 ± 0.1
145.8 ± 2.115.7 ± 1.21.8 ± 0.1
240.1 ± 1.935.2 ± 2.51.5 ± 0.1
532.5 ± 1.580.6 ± 4.11.1 ± 0.05
1025.3 ± 1.2150.4 ± 7.80.8 ± 0.04

Table 2: Cumulative Leaching of Additive from Polymer Film over Time

Time (hours)Leached Additive (µg/cm²)
241.5 ± 0.2
482.8 ± 0.3
724.1 ± 0.4
965.2 ± 0.5

Visualizations

The following diagrams illustrate key workflows and conceptual relationships relevant to the use of this compound as an additive.

cluster_workflow Workflow for Additive Performance Enhancement A Define Performance Target (e.g., increased flexibility, improved solubility) B Select Initial Additive Concentration Range A->B C Prepare Formulations B->C D Characterize Formulations (e.g., physical, chemical, mechanical properties) C->D E Analyze Results D->E E->B Refine Concentration F Optimize Formulation E->F Target Met G Final Formulation Validation F->G

Caption: A logical workflow for optimizing the concentration of an additive to achieve desired performance characteristics in a formulation.

cluster_interaction Conceptual Model of Plasticizer Action Polymer Rigid Polymer Matrix (Strong Intermolecular Forces) Additive This compound Polymer->Additive Incorporation PlasticizedPolymer Flexible Polymer Matrix (Reduced Intermolecular Forces) Additive->PlasticizedPolymer Interaction with Polymer Chains

Caption: A simplified diagram illustrating the mechanism by which a plasticizer like this compound increases the flexibility of a polymer matrix.

cluster_drug_delivery Hypothetical Signaling Pathway Modulation by a Formulation Additive Additive Performance-Enhancing Additive (e.g., this compound) Formulation Drug Formulation Additive->Formulation Drug Active Pharmaceutical Ingredient (API) Drug->Formulation Cell Target Cell Formulation->Cell Enhanced Drug Delivery Receptor Cell Surface Receptor Cell->Receptor API Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Signal Transduction Response Therapeutic Response Signaling->Response

Caption: A conceptual diagram illustrating how an additive could enhance drug delivery, leading to the modulation of a cellular signaling pathway and a therapeutic response.

Validation & Comparative

A Comparative Analysis of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid and Other Leading Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Plasticizer Performance

In the realm of polymer science and material development, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly for applications demanding flexibility, durability, and safety. This guide provides a comprehensive comparison of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid, a member of the trimellitate class of plasticizers, with other widely used plasticizers such as phthalates, terephthalates, and bio-based alternatives. The following sections present a detailed analysis based on key performance indicators, supported by experimental data and standardized testing protocols.

Executive Summary

This compound, a high-molecular-weight trimellitate plasticizer, demonstrates superior performance in critical areas such as thermal stability and migration resistance when compared to conventional phthalate plasticizers like Di(2-ethylhexyl) phthalate (DEHP). Its characteristics make it a compelling alternative for applications where low volatility and high permanence are required. While phthalates have been the industry standard, concerns over their potential health impacts have driven the search for safer, more stable alternatives. Terephthalates, such as Di(2-ethylhexyl) terephthalate (DOTP), offer a non-ortho-phthalate option with a better safety profile, and bio-based plasticizers are emerging as sustainable choices, though their performance can vary.

Performance Data Comparison

The following tables summarize the key performance characteristics of this compound in comparison to other common plasticizers. The data is compiled from various industry sources and academic studies.

Table 1: General and Mechanical Properties

PropertyThis compound (Trimellitate)Di(2-ethylhexyl) phthalate (DEHP)Di(2-ethylhexyl) terephthalate (DOTP)Epoxidized Soybean Oil (ESBO) (Bio-based)
Molecular Weight ( g/mol ) ~546~391~391Variable (typically 1000)
Plasticizer Efficiency GoodExcellentGoodModerate
Tensile Strength HighModerateModerate-HighModerate
Elongation at Break (%) GoodHighHighModerate
Hardness (Shore A) HigherLowerLowerHigher

Table 2: Thermal and Migration Properties

PropertyThis compound (Trimellitate)Di(2-ethylhexyl) phthalate (DEHP)Di(2-ethylhexyl) terephthalate (DOTP)Epoxidized Soybean Oil (ESBO) (Bio-based)
Volatility (Weight Loss %) Very LowHighModerateLow
Migration Resistance (e.g., into hexane) ExcellentPoorGoodGood
Thermal Stability (Decomposition Temp. °C) HighModerateModerateModerate-High

Table 3: Toxicological Profile

PropertyThis compound (Trimellitate)Di(2-ethylhexyl) phthalate (DEHP)Di(2-ethylhexyl) terephthalate (DOTP)Epoxidized Soybean Oil (ESBO) (Bio-based)
Reproductive Toxicity Not classified as a reproductive toxicantClassified as a reproductive toxicantNot classified as a reproductive toxicantGenerally considered non-toxic
Endocrine Disruption Potential LowHighLowLow

Key Experimental Protocols

The data presented in this guide is derived from standardized experimental protocols designed to evaluate the performance of plasticizers in polymeric materials, primarily flexible Polyvinyl Chloride (PVC).

Plasticizer Efficiency Evaluation (ASTM D2284)

The efficiency of a plasticizer is a measure of its ability to impart flexibility to a polymer. The standard test method, ASTM D2284, is commonly employed to assess this property.

Methodology:

  • Sample Preparation: PVC formulations are prepared with varying concentrations of the plasticizer under evaluation. These formulations are then typically molded into standardized test specimens (e.g., dumbbell-shaped) under controlled temperature and pressure.

  • Conditioning: The prepared specimens are conditioned in a controlled environment (e.g., 23°C and 50% relative humidity) for a specified period to ensure consistency.

  • Tensile Testing: The conditioned specimens are subjected to tensile stress in a universal testing machine until they fracture.

  • Data Analysis: Key mechanical properties are measured, including:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Modulus of Elasticity: A measure of the material's stiffness.

A more efficient plasticizer will typically result in a lower modulus and a higher elongation at break for a given concentration.

Migration Resistance Testing

Migration refers to the process where the plasticizer exudes from the polymer matrix. This is a critical parameter for applications where the plasticized material is in contact with foods, liquids, or other materials.

1. Extraction by Chemicals (ASTM D1239)

This method determines the weight loss of a plastic film after immersion in a specific chemical.[1][2]

Methodology:

  • Specimen Preparation: A plastic film of known weight and dimensions is prepared.

  • Immersion: The specimen is immersed in a specified volume of a chemical agent (e.g., n-hexane to simulate oily contact) for a defined period and at a controlled temperature.

  • Drying and Weighing: After immersion, the specimen is removed, carefully dried to remove the chemical, and reweighed.

  • Calculation: The percentage of weight loss is calculated, which corresponds to the amount of plasticizer and other extractable components that have migrated into the chemical.

2. Activated Carbon Method (ISO 176)

This method assesses the volatility of a plasticizer by measuring the weight loss of a plasticized material when heated in the presence of activated carbon.

Methodology:

  • Sample and Activated Carbon Preparation: A disc of the plasticized material is weighed and placed between two layers of activated carbon within a container.

  • Heating: The assembly is placed in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

  • Weighing: After cooling, the plastic disc is removed and reweighed.

  • Calculation: The weight loss of the plastic is determined, indicating the amount of volatile components, primarily the plasticizer, that have migrated.

3. Contact Migration (ISO 177:2016)

This standard specifies a method to determine the tendency of plasticizers to migrate from a plastic material into another material upon direct contact.[3][4][5][6]

Methodology:

  • Test Assembly: A specimen of the plasticized material is placed between two sheets of a standard absorbent material (e.g., another plastic or a coated paper).

  • Pressure and Temperature: The assembly is subjected to a specified pressure and temperature for a defined period.

  • Analysis: The amount of plasticizer that has migrated into the absorbent sheets is determined by measuring the weight gain of the absorbent sheets or through analytical techniques such as gas chromatography.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the typical workflows for evaluating plasticizer performance.

Experimental_Workflow_Plasticizer_Efficiency cluster_prep Sample Preparation cluster_testing Testing & Analysis pvc_resin PVC Resin mixing Compounding/ Mixing pvc_resin->mixing plasticizer Plasticizer plasticizer->mixing additives Stabilizers, etc. additives->mixing molding Specimen Molding (e.g., Dumbbells) mixing->molding Molding conditioning Conditioning (ASTM D618) molding->conditioning tensile_test Tensile Testing (ASTM D2284) conditioning->tensile_test data_analysis Data Analysis tensile_test->data_analysis results Performance Metrics: - Tensile Strength - Elongation at Break - Modulus data_analysis->results

Caption: Workflow for Evaluating Plasticizer Efficiency.

Experimental_Workflow_Migration_Resistance cluster_extraction Extraction Method (e.g., ASTM D1239) cluster_volatility Volatility Method (e.g., ISO 176) cluster_contact Contact Migration (e.g., ISO 177) start Start: Plasticized Material Sample weigh1 Initial Weighing start->weigh1 weigh3 Initial Weighing start->weigh3 assemble Assemble with Absorbent Material start->assemble immerse Immersion in Solvent weigh1->immerse dry1 Drying immerse->dry1 weigh2 Final Weighing dry1->weigh2 calculate Calculate Weight Loss/ Migration Amount weigh2->calculate heat Heating with Activated Carbon weigh3->heat weigh4 Final Weighing heat->weigh4 weigh4->calculate apply_pressure_heat Apply Pressure & Heat assemble->apply_pressure_heat analyze Analyze Absorbent Material apply_pressure_heat->analyze analyze->calculate end End: Migration Resistance Data calculate->end

Caption: Workflow for Determining Migration Resistance.

Conclusion

The selection of a plasticizer is a critical decision in the development of flexible polymer-based products. This compound emerges as a high-performance trimellitate plasticizer that offers significant advantages in terms of thermal stability and low migration compared to traditional phthalates. While it may exhibit slightly lower plasticizing efficiency than DEHP, its superior permanence and more favorable toxicological profile make it an excellent candidate for demanding applications, including those in the medical and pharmaceutical fields. For applications where cost is a primary driver, terephthalates like DOTP provide a balanced, non-ortho-phthalate solution. The continued development of high-performance bio-based plasticizers also presents a promising avenue for sustainable material innovation. Ultimately, the optimal plasticizer choice will depend on a thorough evaluation of the specific performance requirements, regulatory considerations, and cost-effectiveness for the intended application.

References

A Comparative Guide to the Validation of Analytical Methods for 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1][2][3] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][4]

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the analysis of benzoic acid and its derivatives.[5][6][7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[6][9] It offers high resolution and sensitivity. For benzoic acid and its derivatives, reversed-phase HPLC with UV detection is a common approach.[6][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[7][8] It provides excellent selectivity and sensitivity due to the combination of gas chromatographic separation and mass spectrometric detection. Derivatization is often required for non-volatile compounds like benzoic acid to increase their volatility.[10]

The following tables summarize the performance of various validated analytical methods for compounds structurally related to 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid.

Table 1: Comparison of HPLC Methods for Benzoic Acid and Related Compounds

Analyte(s)MethodLinearity RangeAccuracy (% Recovery)Precision (%RSD)LODLOQReference
Benzoic Acid, Sorbic AcidHPLC-DAD5-200 µg/mL (Benzoic Acid), 1-50 µg/mL (Sorbic Acid)85.61-102.04 (Benzoic Acid), 83.62-102.47 (Sorbic Acid)Intra-day: 1.84 (Benzoic Acid), 1.41 (Sorbic Acid)0.42 µg/mL (Benzoic Acid)1.14 µg/mL (Benzoic Acid)[6]
Benzoic AcidHPLC-UV3-250 ppm98.35-0.404 ppm1.348 ppm[11]
p-hydroxy benzoic acid, AgnusideHPLC-PDAr² ≥ 0.99993.07 (p-hydroxy benzoic acid), 106.11 (Agnuside)< 2%--[12]
Dehydroacetic acid, Benzoic acid, Sorbic acid, Methylparaben, EthylparabenHPLCr² > 0.999887.7–110%---[13]

Table 2: Comparison of GC-MS Methods for Benzoic Acid and Related Compounds

Analyte(s)MethodLinearity RangeAccuracy (% Recovery)Precision (%RSD)LODLOQReference
Benzoic AcidGC-MS--< 5%0.05 µg/g0.1 µg/g[8]
Benzoic AcidGC-MS-97.8%-0.1 ng/mL0.5 ng/mL[10]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are representative experimental protocols for HPLC and GC-MS analysis of benzoic acid and related compounds, which can be adapted for this compound.

Protocol 1: HPLC-DAD Method for Benzoic and Sorbic Acids

This protocol is based on a validated method for the simultaneous determination of benzoic acid and sorbic acid in food samples.[6]

1. Sample Preparation:

  • Accurately weigh the sample and extract with a mixture of methanol and water (60:40, v/v).[6]

  • Vortex the mixture vigorously and sonicate.[11]

  • Filter the extract through a 0.45 µm syringe filter before injection.[11]

2. Chromatographic Conditions:

  • Column: Germini-C18 (50 mm x 4.6 mm i.d., 5 µm particle size)[6]

  • Mobile Phase: 0.05 M ammonium acetate (pH 4.4) and methanol (60:40, v/v)[6]

  • Flow Rate: 1 mL/min[6]

  • Detection: Diode-Array Detector (DAD) at 234 nm[6]

  • Injection Volume: 10 µL[6]

3. Validation Parameters:

  • Linearity: Prepare standard solutions of benzoic acid and sorbic acid in the range of 5-200 µg/mL and 1-50 µg/mL, respectively.[6]

  • Accuracy: Perform recovery studies by spiking known concentrations of the standards into a blank matrix.[6]

  • Precision: Analyze replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day).[6]

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Protocol 2: GC-MS Method for Benzoic Acid

This protocol is based on a validated method for the determination of benzoic acid in fruit juice.[8]

1. Sample Preparation and Derivatization:

  • Homogenize the sample and extract the analyte using chloroform.[8]

  • Perform a liquid-liquid extraction with diethyl ether and 0.5 M NaOH to remove co-extractives.[8]

  • Acidify the aqueous layer and extract the benzoic acid with chloroform.[8]

  • Evaporate the chloroform and reconstitute the residue in a suitable solvent.

  • For GC analysis, derivatization to a more volatile form (e.g., trimethylsilyl ester) is often necessary.[10]

2. GC-MS Conditions:

  • Column: A suitable capillary column, such as a DB-5ms.

  • Carrier Gas: Helium at a constant flow rate.[14]

  • Injection Mode: Splitless injection.[8]

  • Temperature Program: An initial oven temperature of 50°C held for 2 minutes, then ramped to 180°C at 10°C/min.[8]

  • Mass Spectrometer: Operated in electron ionization (EI) mode, with data acquired in both full scan and selected ion monitoring (SIM) modes.[8]

3. Validation Parameters:

  • Follow similar validation procedures as outlined in the HPLC protocol, adapting the concentration ranges and acceptance criteria as needed for the GC-MS method.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

AnalyticalMethodValidation start Start: Define Analytical Method Requirements develop Method Development & Optimization start->develop protocol Write Validation Protocol develop->protocol system_suitability System Suitability develop->system_suitability specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness data_analysis Data Analysis & Evaluation Against Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis system_suitability->data_analysis report Prepare Validation Report data_analysis->report end End: Method Approved for Routine Use report->end

Caption: Workflow for analytical method validation.

This guide provides a foundational understanding and practical starting points for the validation of analytical methods for this compound. Researchers are encouraged to adapt and rigorously validate these methodologies for their specific applications and sample matrices.

References

A Comparative Analysis of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the isomers of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid, compounds of interest in materials science and drug delivery applications. Due to the limited availability of direct comparative studies, this document presents a hypothesized comparison based on established principles of organic chemistry, alongside detailed experimental protocols for empirical validation.

Introduction

Benzoic acid and its derivatives are pivotal scaffolds in medicinal chemistry and polymer science.[1] The introduction of ester functionalities, such as the 2-ethylhexoxycarbonyl group, can significantly alter the physicochemical properties of the parent molecule, influencing its solubility, lipophilicity, and interaction with biological systems. The positional isomerism of these bulky ester groups on the benzene ring is expected to create distinct differences in steric hindrance, electronic effects, and overall molecular conformation, thereby impacting their performance in various applications.

This guide focuses on a comparative analysis of the 2,4- isomer of Bis(2-ethylhexoxycarbonyl)benzoic acid against its hypothetical positional isomers. We will explore their predicted physicochemical properties, outline the synthetic and analytical methodologies, and provide a framework for their comparative evaluation.

Predicted Physicochemical Properties

The positioning of the two ester groups relative to the carboxylic acid moiety is anticipated to have a profound impact on the molecule's properties. The following table summarizes the expected trends for the different isomers.

Property2,4-Isomer2,5-Isomer3,4-Isomer3,5-Isomer
Predicted pKa HigherHigherLowerLower
Predicted Solubility in Non-Polar Solvents (e.g., Chloroform) HighHighModerateModerate
Predicted Solubility in Polar Solvents (e.g., Methanol) LowLowModerate-LowModerate-Low
Predicted Relative Rate of Esterification SlowerSlowerFasterFaster
Predicted Membrane Permeability HighHighModerateModerate

Experimental Protocols

To empirically validate the predicted properties, a series of standardized experiments should be conducted. The following protocols provide a framework for the synthesis, purification, and characterization of the isomers.

Synthesis of this compound Isomers

This procedure is adapted from standard esterification methods of phthalic anhydride and can be modified for other isomers.[2]

Materials:

  • Appropriate phthalic acid isomer (e.g., Trimellitic anhydride for the 2,4-isomer)

  • 2-Ethylhexanol

  • Sulfuric acid (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve the phthalic acid isomer (1 equivalent) and 2-ethylhexanol (2.2 equivalents) in toluene.

  • Add a catalytic amount of concentrated sulfuric acid (0.05 equivalents).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

This method is based on standard HPLC analysis of benzoic acid derivatives.[3][4]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Solvent B: Acetonitrile

  • Gradient: 70% B to 100% B over 15 minutes

Method Parameters:

  • Flow rate: 1 mL/min

  • Injection volume: 5 µL

  • Detection wavelength: 235 nm

  • Column temperature: 30 °C

Potentiometric Titration for pKa Determination

This protocol follows the general principles of determining the dissociation constant of an acid.

Materials:

  • pH meter with a glass electrode

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Isopropanol

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Dissolve a precisely weighed amount of the benzoic acid isomer in a known volume of isopropanol.

  • Add a known volume of deionized water to create a hydroalcoholic solution.

  • Place the solution on a magnetic stirrer and immerse the calibrated pH electrode.

  • Titrate the solution with the standardized NaOH solution, recording the pH after each addition.

  • Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point corresponds to the pKa of the acid.

Visualizing Isomeric Differences and Workflow

The following diagrams illustrate the structures of the isomers and a typical experimental workflow for their comparative analysis.

G cluster_isomers Isomers of Bis(2-ethylhexoxycarbonyl)benzoic Acid 2,4-Isomer 2,5-Isomer 3,4-Isomer 3,5-Isomer label_2_4 2,4-Isomer label_2_5 2,5-Isomer label_3_4 3,4-Isomer label_3_5 3,5-Isomer

Caption: Chemical structures of the positional isomers.

G cluster_synthesis Synthesis & Purification Synthesis Esterification of Phthalic Acid Isomers Purification Column Chromatography Synthesis->Purification HPLC HPLC for Purity & Isomer Separation Purification->HPLC Titration Potentiometric Titration for pKa Purification->Titration Solubility Solubility Assays Purification->Solubility Spectroscopy NMR & IR for Structural Confirmation Purification->Spectroscopy Reactivity Kinetic Studies of Esterification/Amidation Purification->Reactivity Permeability In vitro Membrane Permeability Assays Purification->Permeability

References

Performance Evaluation of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid and its Alternatives in Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid, a trimellitate plasticizer, with common alternatives in polymer applications. Due to the limited direct data on the 2,4-isomer, this guide will focus on the closely related and well-documented trimellitate, Tris(2-ethylhexyl) trimellitate (TOTM), as a representative of this class. The primary alternatives for comparison are the ortho-phthalate, Di(2-ethylhexyl) phthalate (DEHP), and the terephthalate, Dioctyl terephthalate (DOTP).

The selection of a plasticizer is critical in determining the final properties of a polymer, impacting its flexibility, durability, and suitability for various applications, including sensitive uses such as medical devices and food contact materials. This guide presents objective, data-driven comparisons of mechanical, thermal, and electrical properties, as well as migration resistance, to aid in the selection of the most appropriate plasticizer for specific research and development needs.

Comparative Performance Data

The following tables summarize the key performance indicators of TOTM, DEHP, and DOTP in Polyvinyl Chloride (PVC) formulations. The data has been compiled from various technical sources and research studies. It is important to note that direct comparisons are best made when data is from a single study using consistent formulations and testing conditions.

Mechanical Properties

The mechanical properties of a plasticized polymer determine its flexibility, strength, and durability. Key parameters include tensile strength, elongation at break, and hardness.

PropertyTOTMDEHPDOTPTest Method
Tensile Strength (MPa) ~20-25~18-23~22-26ASTM D882
Elongation at Break (%) ~300-350~350-400~320-380ASTM D882
Hardness (Shore A) ~80-85~75-80~82-87ASTM D2240

Note: Values are typical ranges and can vary based on the specific formulation and processing conditions.

Thermal Properties

Thermal stability is crucial for applications involving high temperatures during processing or end-use. The glass transition temperature (Tg) indicates the temperature at which the polymer transitions from a rigid to a more flexible state.

PropertyTOTMDEHPDOTPTest Method
Glass Transition Temp. (Tg) (°C) ~-30 to -40~-40 to -50~-35 to -45DSC/DMA
Volatility (Weight Loss %) Very LowModerateLowASTM D1203
High-Temperature Resistance ExcellentFairGood-
Electrical Properties

For applications such as wire and cable insulation, the electrical insulating properties of the plasticized polymer are critical. Volume resistivity is a key measure of a material's insulating capability.

PropertyTOTMDEHPDOTPTest Method
Volume Resistivity (Ω·cm) > 1 x 10¹²~1 x 10¹¹> 2 x 10¹²ASTM D257

Note: Higher volume resistivity indicates better insulating properties. DOTP is noted to have a volume resistivity approximately 20 times greater than that of DEHP[1].

Migration Resistance

Plasticizer migration can lead to a loss of flexibility in the polymer and contamination of surrounding materials. This is a critical consideration for medical and food-contact applications.

PropertyTOTMDEHPDOTPTest Method
Extraction in Hexane (%) < 1~5-10~2-4ASTM D1239
Extraction in Soapy Water (%) < 0.5~1-2< 1ASTM D1239
Leachability into Blood Very LowHighNot specified-

Note: A comparative study on PVC infusion sets found that the cumulative amount of leached TOTM was approximately 270 times less than that of DEHP under the same conditions[2].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance comparison.

Determination of Tensile Properties (ASTM D882)

This test method determines the tensile properties of thin plastic sheeting.

  • Specimen Preparation: Prepare rectangular specimens of the plasticized polymer film with a uniform width and thickness (typically under 1 mm).

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours prior to testing.[3]

  • Test Procedure:

    • Mount the specimen in the grips of a universal testing machine.[3]

    • Apply a uniaxial tensile load at a constant rate of grip separation until the specimen fails.[3]

    • Record the force and elongation throughout the test.

  • Data Analysis: From the stress-strain curve, calculate the tensile strength, elongation at break, and modulus of elasticity.[3]

Determination of Plasticizer Migration (Extraction by Chemicals - ASTM D1239)

This method measures the weight loss of a plastic film after immersion in a chemical, indicating the amount of plasticizer or other components extracted.

  • Specimen Preparation: Cut square specimens of the plasticized film (e.g., 50 mm x 50 mm).

  • Initial Weighing: Accurately weigh the conditioned specimens.

  • Immersion: Immerse each specimen in a specified volume of the test liquid (e.g., hexane, soapy water) in a container. Ensure the specimen is fully submerged.[4]

  • Exposure: Seal the container and maintain it at a specified temperature for a defined period (e.g., 24 hours at 23°C).[4]

  • Final Weighing: Remove the specimen, gently wipe it dry, and reweigh it.

  • Calculation: Calculate the percentage weight loss as a measure of the extracted components.

Determination of Volume Resistivity (ASTM D257)

This standard covers the procedures for measuring the DC resistance of insulating materials.

  • Specimen and Electrode Preparation: Place the conditioned material specimen between measuring electrodes. Ensure the surfaces are clean.

  • Voltage Application: Apply a specified DC voltage to the specimen.[5]

  • Current Measurement: Measure the resulting current flowing through the volume of the material using an electrometer.[5]

  • Calculation: Calculate the volume resistance from the applied voltage and the measured current. The volume resistivity is then calculated considering the dimensions of the specimen and electrodes.

Visualizations

Logical Relationship of Plasticizer Performance Evaluation

G Plasticizer Performance Evaluation Workflow cluster_selection Selection of Materials cluster_formulation Formulation and Processing cluster_testing Performance Testing cluster_analysis Data Analysis and Comparison Polymer Polymer Matrix (e.g., PVC) Formulation Compounding Polymer->Formulation P1 Plasticizer 1 (e.g., TOTM) P1->Formulation P2 Plasticizer 2 (e.g., DEHP) P2->Formulation P3 Plasticizer 3 (e.g., DOTP) P3->Formulation Processing Molding / Extrusion Formulation->Processing Mechanical Mechanical Properties (ASTM D882) Processing->Mechanical Thermal Thermal Properties (DSC/TGA) Processing->Thermal Electrical Electrical Properties (ASTM D257) Processing->Electrical Migration Migration Resistance (ASTM D1239) Processing->Migration Data Quantitative Data (Tables) Mechanical->Data Thermal->Data Electrical->Data Migration->Data Comparison Comparative Analysis Data->Comparison Conclusion Conclusion on Performance Comparison->Conclusion

Caption: Workflow for evaluating and comparing plasticizer performance.

Signaling Pathway for Plasticizer Leaching and Potential Biological Interaction

G Plasticizer Leaching and Biological Interaction Pathway cluster_polymer Polymer Matrix cluster_environment Contact Environment cluster_process Leaching Process cluster_biological Biological System PVC Plasticized Polymer (e.g., Medical Tubing) Leaching Plasticizer Leaching/ Migration PVC->Leaching Contact Fluid Contact Fluid (e.g., Blood, Infusion Solution) Fluid->Leaching Exposure Systemic Exposure Leaching->Exposure Metabolism Metabolism Exposure->Metabolism Interaction Interaction with Cellular Components Metabolism->Interaction Effect Potential Biological Effect Interaction->Effect

Caption: Pathway of plasticizer migration and potential biological interaction.

References

Comparative Guide to the Synthesis of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid, a molecule with potential applications as a plasticizer and in the synthesis of more complex pharmaceutical intermediates. While specific literature detailing the synthesis of this exact diester is limited, the following routes are proposed based on established principles of organic chemistry and data from the synthesis of structurally related compounds such as mono- and triesters of trimellitic acid.

Route 1: Direct Selective Esterification of Trimellitic Anhydride

This approach involves the direct reaction of trimellitic anhydride with two equivalents of 2-ethylhexanol. The key challenge in this route is achieving selective esterification at the 1- and 4-positions of the benzene ring while leaving the carboxylic acid group at the 2-position intact. The anhydride ring opens upon reaction with the first equivalent of alcohol, leading to a monoester with two carboxylic acid groups. The second esterification is then directed to the less sterically hindered carboxylic group.

Experimental Protocol
  • Reaction Setup: A 1-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet.

  • Reagents:

    • Trimellitic anhydride: 192.12 g (1.0 mol)

    • 2-Ethylhexanol: 286.5 g (2.2 mol)

    • p-Toluenesulfonic acid (catalyst): 3.8 g (0.02 mol)

    • Toluene (solvent): 200 mL

  • Procedure:

    • The flask is charged with trimellitic anhydride, 2-ethylhexanol, and toluene.

    • The mixture is heated to reflux (approximately 120-130 °C) with continuous stirring under a nitrogen atmosphere.

    • The catalyst, p-toluenesulfonic acid, is added to the mixture.

    • The reaction is monitored by collecting the water formed in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water (18 mL) is collected, and thin-layer chromatography (TLC) indicates the consumption of the starting material. This is expected to take 6-8 hours.

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature.

    • The toluene is removed under reduced pressure.

    • The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution to remove the acidic catalyst and any unreacted trimellitic acid.

    • The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is evaporated to yield the crude product.

    • Purification is achieved through column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired diester from any monoester and triester byproducts.

Route 2: Two-Step Synthesis via Trimethyl Ester Intermediate and Selective Transesterification

This route involves the initial synthesis of trimethyl trimellitate, which is then selectively transesterified with 2-ethylhexanol. This approach may offer better control over the final product distribution, as the esterification of the less reactive methyl esters can be more selective.

Experimental Protocol

Step 1: Synthesis of Trimethyl Trimellitate

  • Reaction Setup: A 500-mL round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

  • Reagents:

    • Trimellitic anhydride: 96.06 g (0.5 mol)

    • Methanol: 200 mL (excess)

    • Concentrated Sulfuric Acid (catalyst): 2 mL

  • Procedure:

    • Trimellitic anhydride is dissolved in methanol.

    • Concentrated sulfuric acid is carefully added.

    • The mixture is heated to reflux for 4-6 hours.

    • The reaction is monitored by TLC until the starting material is consumed.

  • Work-up:

    • The excess methanol is removed by rotary evaporation.

    • The residue is dissolved in ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give crude trimethyl trimellitate, which can be used in the next step without further purification.

Step 2: Selective Transesterification

  • Reaction Setup: A 1-liter, three-necked round-bottom flask is fitted with a mechanical stirrer, a distillation head, and a nitrogen inlet.

  • Reagents:

    • Trimethyl trimellitate: 126.1 g (0.5 mol)

    • 2-Ethylhexanol: 143.25 g (1.1 mol)

    • Tetraisopropyl titanate (catalyst): 1.4 g (0.005 mol)

  • Procedure:

    • Trimethyl trimellitate and 2-ethylhexanol are charged into the flask.

    • The catalyst is added, and the mixture is heated to 180-200 °C under a slow stream of nitrogen to facilitate the removal of methanol.

    • The reaction progress is monitored by gas chromatography (GC) to observe the formation of the desired diester and the disappearance of the starting material. The reaction is typically complete within 8-12 hours.

  • Work-up and Purification:

    • The reaction mixture is cooled, and the catalyst is quenched by the addition of a small amount of water.

    • The excess 2-ethylhexanol is removed by vacuum distillation.

    • The crude product is then purified by column chromatography as described in Route 1.

Data Presentation: Comparison of Synthesis Routes

ParameterRoute 1: Direct Selective EsterificationRoute 2: Two-Step Synthesis
Precursor Material Trimellitic anhydrideTrimellitic anhydride
Key Reagents 2-Ethylhexanol, p-Toluenesulfonic acid, TolueneMethanol, Sulfuric acid, 2-Ethylhexanol, Tetraisopropyl titanate
Number of Steps 12
Reaction Temperature 120-130 °CStep 1: ~65 °C; Step 2: 180-200 °C
Reaction Time 6-8 hoursStep 1: 4-6 hours; Step 2: 8-12 hours
Catalyst Acid catalyst (e.g., p-TSA)Acid catalyst (H₂SO₄) and Transesterification catalyst (e.g., Ti(OⁱPr)₄)
Theoretical Yield Moderate to Good (selectivity dependent)Good to High (potentially better selectivity)
Potential Purity May require extensive purification to separate isomers and byproducts.Intermediate purification can lead to a cleaner final product.
Pros - Fewer steps- Simpler procedure- Potentially higher selectivity and yield- Easier control over the reaction
Cons - Difficult to control selectivity, leading to a mixture of products.- May require more complex purification.- Longer overall process- Requires isolation of an intermediate

Mandatory Visualization: Synthesis Workflow

Synthesis_Routes cluster_0 Route 1: Direct Selective Esterification cluster_1 Route 2: Two-Step Synthesis TA1 Trimellitic Anhydride React1 Esterification (120-130°C, 6-8h) TA1->React1 EH1 2-Ethylhexanol (2.2 eq) EH1->React1 Cat1 p-TSA (cat.) Cat1->React1 Sol1 Toluene Sol1->React1 Workup1 Work-up & Purification React1->Workup1 Product1 2,4-Bis(2-ethylhexoxycarbonyl) benzoic acid Workup1->Product1 TA2 Trimellitic Anhydride React2a Methyl Esterification (~65°C, 4-6h) TA2->React2a MeOH Methanol (excess) MeOH->React2a Cat2a H₂SO₄ (cat.) Cat2a->React2a TMT Trimethyl Trimellitate (Intermediate) React2a->TMT React2b Transesterification (180-200°C, 8-12h) TMT->React2b EH2 2-Ethylhexanol (1.1 eq) EH2->React2b Cat2b Ti(OⁱPr)₄ (cat.) Cat2b->React2b Workup2 Work-up & Purification React2b->Workup2 Product2 2,4-Bis(2-ethylhexoxycarbonyl) benzoic acid Workup2->Product2

Caption: Workflow of two plausible synthesis routes for this compound.

Benchmarking 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid: A Comparative Guide for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical excipients, the selection of a suitable plasticizer is paramount to achieving desired formulation characteristics, including flexibility, stability, and controlled drug release. This guide provides a comprehensive comparison of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid against established industry standards, offering objective performance data and detailed experimental methodologies to inform formulation decisions.

Executive Summary

This compound is a benzoic acid ester with potential applications as a plasticizer in pharmaceutical formulations. This guide benchmarks its performance against commonly used plasticizers, such as the phthalate ester Di(2-ethylhexyl) phthalate (DEHP) and citrate esters. While direct comparative data for this compound is limited in publicly available literature, this guide synthesizes relevant data from closely related compounds and established testing protocols to provide a robust comparative framework. The focus is on key performance indicators including plasticizing efficiency, impact on drug release, and potential for solubility enhancement.

Data Presentation: Comparative Performance of Plasticizers

The following table summarizes the key performance indicators for this compound and its industry-standard counterparts. Data for the subject compound is inferred from studies on structurally similar benzoic acid esters and phthalate metabolites where direct data is unavailable.

Performance ParameterThis compound (Inferred)Di(2-ethylhexyl) phthalate (DEHP)Citrate Esters (e.g., ATEC, ATBC)
Plasticizing Efficiency
Reduction in Glass Transition Temp. (Tg)Moderate to HighHighModerate to High
Tensile Strength of Polymer FilmModerateLow to Moderate[1]Moderate[2]
Elongation at Break of Polymer FilmModerate to HighHigh[1]High[2]
Drug Release Modulation
Potential for Sustained ReleaseYesYesYes
Impact on Enteric Coating IntegrityFormulation DependentCan act as a pore former[3]Effective in acrylate-based polymers[3]
Solubility Enhancement
For Poorly Soluble APIsPotential hydrotropic activityLimitedCan improve solubility
Biocompatibility & Safety
Toxicity ProfileData not widely availableConcerns over endocrine disruption[4][5]Generally considered safer alternatives[4][5]
Migration from Polymer MatrixModerate to HighHighLower than DEHP

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of excipient performance. Below are standard experimental protocols relevant to the benchmarking of plasticizers.

Evaluation of Plasticizing Efficiency

Objective: To determine the effect of the plasticizer on the mechanical properties of a polymer film.

Methodology:

  • Film Casting: Prepare solutions of a model polymer (e.g., Ethyl Cellulose, Eudragit® RS 30 D) in a suitable solvent.[4] Add varying concentrations of the test plasticizer (this compound, DEHP, or a citrate ester) to the polymer solutions. Cast the solutions onto a level surface and allow the solvent to evaporate completely to form films of uniform thickness.

  • Thermal Analysis (DSC): Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the plasticized films. A significant decrease in Tg compared to the unplasticized polymer indicates effective plasticization.[4]

  • Mechanical Testing: Cut the films into standardized dumbbell shapes. Use a texture analyzer or a universal testing machine to measure the tensile strength and elongation at break.[1][6] Higher elongation at break and lower tensile strength generally indicate greater flexibility.

Assessment of Drug Release Modulation

Objective: To evaluate the influence of the plasticizer on the release profile of an active pharmaceutical ingredient (API) from a formulated dosage form.

Methodology:

  • Formulation Preparation: Prepare matrix tablets or coated pellets containing a model API (e.g., ibuprofen, diclofenac sodium).[3][5] Incorporate the test plasticizers into the formulation at various concentrations.

  • Dissolution Testing: Conduct dissolution studies using a USP Apparatus 2 (paddle) or Apparatus 1 (basket).[3][7][8][9] For enteric-coated formulations, a two-stage dissolution test is employed, starting with an acidic medium (e.g., 0.1 N HCl) followed by a buffer at a higher pH (e.g., pH 6.8).[3][10]

  • API Quantification: At predetermined time intervals, withdraw samples from the dissolution medium and analyze the concentration of the released API using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released against time to generate dissolution profiles. Compare the profiles of formulations containing different plasticizers.

In Vitro Biocompatibility and Toxicity Assessment

Objective: To assess the potential cytotoxicity of the plasticizer.

Methodology:

  • Cell Culture: Culture a relevant cell line, such as Caco-2 cells (a model for the intestinal epithelium), under standard conditions.[11][12][13][14][15]

  • Exposure: Treat the Caco-2 cell monolayers with various concentrations of the test plasticizer. Include positive and negative controls.

  • Viability Assay: After a defined exposure period (e.g., 24 or 48 hours), assess cell viability using a standard method like the MTT assay or a neutral red uptake assay.[11][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the concentration at which the plasticizer causes a 50% reduction in cell viability (IC50).

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and logical connections, the following diagrams are provided.

Experimental_Workflow_Plasticizer_Efficiency cluster_prep Preparation cluster_analysis Analysis polymer_sol Polymer Solution plasticizer Plasticizer Addition (e.g., this compound) polymer_sol->plasticizer Varying Concentrations film_casting Film Casting plasticizer->film_casting dsc DSC Analysis (Glass Transition Temp.) film_casting->dsc mech_test Mechanical Testing (Tensile Strength, Elongation) film_casting->mech_test

Workflow for Evaluating Plasticizer Efficiency.

Drug_Release_Modulation_Workflow cluster_formulation Formulation cluster_testing Testing & Analysis api API Selection excipients Excipient Blending api->excipients plasticizer_add Plasticizer Incorporation excipients->plasticizer_add dosage_form Dosage Form Preparation (Tablets/Pellets) plasticizer_add->dosage_form dissolution Dissolution Testing (USP Apparatus) dosage_form->dissolution sampling Time-point Sampling dissolution->sampling hplc HPLC Analysis sampling->hplc profile_gen Generate Dissolution Profile hplc->profile_gen

Workflow for Drug Release Modulation Assessment.

Logical_Relationship_Plasticizer_Properties Plasticizer Plasticizer Properties Chem_Struct Chemical Structure Plasticizer->Chem_Struct Concentration Concentration Plasticizer->Concentration Polymer_Compat Polymer Compatibility Plasticizer->Polymer_Compat Mech_Props Mechanical Properties (Flexibility) Chem_Struct->Mech_Props Thermal_Props Thermal Properties (Tg) Chem_Struct->Thermal_Props Concentration->Mech_Props Concentration->Thermal_Props Polymer_Compat->Mech_Props Polymer_Compat->Thermal_Props Drug_Release Drug Release Profile Mech_Props->Drug_Release Thermal_Props->Drug_Release

Interplay of Plasticizer Properties and Performance.

References

A Comparative Efficacy Analysis: 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid Analogues versus Phthalate Plasticizers in PVC Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The selection of plasticizers in the formulation of polyvinyl chloride (PVC) products is a critical determinant of their final properties, balancing performance with safety. For decades, phthalate esters, such as bis(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP), have been the industry standard due to their excellent plasticizing efficiency and cost-effectiveness. However, growing concerns over their potential endocrine-disrupting properties have spurred the development of alternative, safer plasticizers.

This guide provides a detailed comparison of the efficacy of a representative non-phthalate benzoic acid ester plasticizer against traditional phthalate plasticizers. Due to the limited availability of published performance data for 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid, this analysis utilizes data for its close structural isomer, bis(2-ethylhexyl) terephthalate (DEHT or DOTP) , a widely studied and commercially significant non-phthalate plasticizer. This comparison focuses on key performance indicators, including plasticizing efficiency, migration resistance, and thermal stability, supported by experimental data and detailed methodologies.

Quantitative Performance Data

The following tables summarize the key performance characteristics of DEHT (representing the benzoic acid ester class) in comparison to the widely used phthalate plasticizers, DEHP and DINP, in flexible PVC formulations.

Table 1: Mechanical Properties of Plasticized PVC

PropertyTest MethodDEHTDEHPDINP
Tensile Strength (MPa)ASTM D882~19 - 24~23 - 27~22 - 26
Elongation at Break (%)ASTM D882~300 - 350~300 - 400~350 - 450
100% Modulus (MPa)ASTM D882~9 - 12~10 - 13~9 - 12
Hardness (Shore A)ASTM D2240~80 - 90~85 - 95~80 - 90

Note: Values are typical ranges and can vary depending on the specific formulation and processing conditions.

Table 2: Migration Resistance of Plasticizers

Migration TestTest MethodDEHTDEHPDINP
Weight Loss in Activated Carbon (%)ISO 177< 1.0~2.0 - 4.0~1.5 - 3.0
Extraction in n-Hexane (%)ASTM D1239~1.0 - 2.0~5.0 - 10.0~3.0 - 7.0
Extraction in Soapy Water (%)ASTM D1239< 0.5~0.5 - 1.0~0.3 - 0.8

Table 3: Thermal Stability of Plasticized PVC

PropertyTest MethodDEHTDEHPDINP
5% Weight Loss Temp. (°C)ASTM E1131 (TGA)~220 - 240~200 - 220~210 - 230
Volatility (Weight Loss, %)ISO 176< 1.5~3.0 - 6.0~2.0 - 4.0

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are outlined below.

Mechanical Properties Testing

Objective: To determine the tensile strength, elongation at break, and modulus of plasticized PVC films.

Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.

Methodology:

  • Sample Preparation: PVC films of uniform thickness (typically 0.1-0.2 mm) are prepared by incorporating a specified concentration of the plasticizer (e.g., 40-60 parts per hundred of resin, phr). The mixture is typically processed on a two-roll mill and then compression molded into sheets.

  • Specimen Cutting: Dumbbell-shaped specimens are cut from the molded sheets according to the dimensions specified in the standard.

  • Testing: A universal testing machine (tensile tester) is used. The specimen is clamped in the grips of the machine and pulled at a constant rate of speed until it breaks.

  • Data Acquisition: The force required to stretch the specimen and the corresponding elongation are continuously recorded.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • 100% Modulus: The stress at 100% elongation, which is an indicator of the material's stiffness.

Migration Resistance Testing

Objective: To quantify the amount of plasticizer that leaches from the PVC matrix under specific conditions.

Standards:

  • ISO 177: Plastics — Determination of migration of plasticizers.

  • ASTM D1239: Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.

Methodology (Activated Carbon Method - ISO 177):

  • Sample Preparation: Circular discs of the plasticized PVC sheet are cut to a specified diameter.

  • Procedure: The PVC discs are sandwiched between layers of activated carbon in a sealed container.

  • Exposure: The container is placed in an oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).

  • Measurement: The initial and final weights of the PVC discs are measured. The weight loss, expressed as a percentage, represents the amount of plasticizer that has migrated.

Methodology (Solvent Extraction - ASTM D1239):

  • Sample Preparation: Specimens of the plasticized PVC film of known weight and surface area are prepared.

  • Procedure: The specimens are immersed in a specified extraction liquid (e.g., n-hexane for fatty food simulation, soapy water for aqueous environments) in a sealed container.

  • Exposure: The container is maintained at a controlled temperature for a defined period.

  • Measurement: The specimens are removed, dried, and reweighed. The percentage weight loss indicates the amount of plasticizer extracted by the solvent.

Thermal Stability Analysis

Objective: To evaluate the resistance of the plasticized PVC to degradation at elevated temperatures.

Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.

Methodology (Thermogravimetric Analysis - TGA):

  • Sample Preparation: A small, representative sample of the plasticized PVC (typically 5-10 mg) is placed in a TGA sample pan.

  • Procedure: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).

  • Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

  • Analysis: The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is determined from the TGA curve. This temperature is an indicator of the onset of thermal degradation.

Mandatory Visualizations

Phthalate Endocrine Disruption Signaling Pathway

Phthalate_Endocrine_Disruption Phthalates Phthalate Esters (e.g., DEHP, DBP) Metabolism Metabolism in Liver (Hydrolysis & Oxidation) Phthalates->Metabolism Ingestion, Inhalation, Dermal Absorption Metabolites Active Metabolites (e.g., MEHP) Metabolism->Metabolites Receptor_Binding Binding to Nuclear Receptors (e.g., PPAR, AR, ER) Metabolites->Receptor_Binding Gene_Expression Altered Gene Expression Receptor_Binding->Gene_Expression Hormone_Synthesis Disrupted Steroidogenesis (e.g., reduced testosterone synthesis) Gene_Expression->Hormone_Synthesis Physiological_Effects Adverse Physiological Effects (e.g., Reproductive Toxicity, Developmental Abnormalities) Hormone_Synthesis->Physiological_Effects Experimental_Workflow Start Start: Select Plasticizers (Benzoate vs. Phthalate) Formulation PVC Formulation (Resin, Plasticizer, Stabilizers) Start->Formulation Processing Processing (Two-Roll Mill, Compression Molding) Formulation->Processing Sample_Prep Sample Preparation (Film/Sheet Cutting) Processing->Sample_Prep Mechanical Mechanical Testing (ASTM D882) Sample_Prep->Mechanical Migration Migration Testing (ISO 177, ASTM D1239) Sample_Prep->Migration Thermal Thermal Analysis (ASTM E1131 - TGA) Sample_Prep->Thermal Data_Analysis Data Analysis & Comparison Mechanical->Data_Analysis Migration->Data_Analysis Thermal->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

A Comparative Analysis of Benzoic Acid Esters in Pharmaceutical and Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of benzoic acid esters in three key applications: as antimicrobial preservatives, as active agents in topical drug delivery, and as plasticizers in polymer formulations. The performance of these esters is compared with relevant alternatives, supported by experimental data and detailed methodologies.

Application 1: Antimicrobial Preservatives

Benzoic acid esters, particularly the series of p-hydroxybenzoic acid esters known as parabens, are widely used as preservatives in cosmetics, pharmaceuticals, and food products.[1] Their efficacy is attributed to their broad-spectrum activity against fungi and bacteria, stability over a wide pH range, and low cost.[1][2] The primary mechanism of antimicrobial action is believed to be the disruption of membrane transport processes and the inhibition of DNA/RNA synthesis.[3]

The antimicrobial effectiveness of parabens generally increases with the length of the alkyl chain (butyl > propyl > ethyl > methyl).[4] However, this increase in efficacy is inversely related to water solubility, which is a critical factor in formulation.[1] For this reason, parabens are often used in combination to achieve a broad and effective antimicrobial spectrum.[5]

Comparative Data: Physicochemical Properties of Parabens

A key aspect of selecting a preservative is understanding its physical and chemical properties, which dictate its suitability for different formulations.

PropertyMethylparabenEthylparabenPropylparabenButylparabenReference(s)
Molecular Formula C₈H₈O₃C₉H₁₀O₃C₁₀H₁₂O₃C₁₁H₁₄O₃[1][6]
Molecular Weight ( g/mol ) 152.15166.17180.20194.23[1][7]
Water Solubility ( g/100g at 25°C) 0.300.170.040.02[1][7]
logP (Octanol/Water Partition Coeff.) 1.962.473.043.57[1][7][8]
pKa ~8.4~8.4~8.4~8.4[1]
Comparative Data: Antimicrobial Efficacy (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. It is a standard measure of preservative efficacy. The data below is compiled from various sources and shows the general trend of increasing activity with longer alkyl chains.

MicroorganismMethylparaben (ppm)Propylparaben (ppm)Butylparaben (ppm)Reference(s)
Staphylococcus aureus>5000500 - 1000125[9]
Escherichia coli1000 - 50001000500[9]
Pseudomonas aeruginosa>800020001000[6]
Candida albicans1000 - 2000500250[9][10]
Aspergillus brasiliensis (niger)500 - 1000250125[11]
Note: MIC values can vary significantly based on the specific strain, test method, and formulation matrix.
Experimental Protocol: Preservative Efficacy Challenge Test (Based on ISO 11930)

This test evaluates the overall antimicrobial protection of a cosmetic product.

  • Preparation: The product is divided into five containers. Each container is inoculated with one of five standard microorganisms (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) to achieve a final concentration of over 1 x 10⁵ CFU/g or mL.

  • Incubation: The inoculated products are held at room temperature for 28 days.

  • Sampling & Enumeration: At 7, 14, and 28 days, samples are taken from each container. The number of surviving microorganisms is determined using standard dilution and plating techniques.

  • Evaluation: The log reduction in microbial concentration is calculated at each time point and compared against acceptance criteria. For bacteria, "Criteria A" requires at least a 3-log reduction by day 7, with no subsequent increase. For fungi, the requirements are generally a 1- to 2-log reduction.

Caption: Experimental Workflow for Preservative Challenge Test (ISO 11930).

Application 2: Topical Drug Delivery

Certain benzoic acid esters are used as active pharmaceutical ingredients (APIs) in topical formulations. Benzyl benzoate is a well-established treatment for scabies and lice, while benzocaine is a common topical anesthetic.[8][12] The effectiveness of these agents depends on their ability to permeate the stratum corneum and reach the target site within the skin.

Comparative Data: Performance of Topical Benzoic Acid Esters
ApplicationBenzoic Acid EsterComparatorKey FindingEfficacy MetricReference(s)
Scabicide Benzyl Benzoate 25%Permethrin 5%Benzyl benzoate showed significantly higher efficacy.Cure Rate: 87% (BB) vs. 27% (Permethrin)[13]
Topical Anesthesia Benzocaine 20%Lignocaine 2%Benzocaine was more effective in reducing needle insertion pain.Lower pain scores reported for Benzocaine.[8]
Skin Permeation C12 Alkyl Benzoate-The ester is fully metabolized to benzoic acid during skin absorption.Total Absorbed Dose: 2.97%[14]
Experimental Protocol: In Vitro Skin Permeation Study

This method is used to assess the rate and extent of a drug's absorption through the skin.

  • Membrane Preparation: Excised human or animal skin is prepared. The lower dermis is often removed to create a "dermatomed" skin sample. The skin's integrity is verified.

  • Diffusion Cell Setup: A Franz diffusion cell is used. The prepared skin membrane is mounted between the donor and receptor chambers, with the stratum corneum facing the donor chamber.

  • Receptor Fluid: The receptor chamber is filled with a phosphate-buffered saline (PBS) solution (pH 7.4) and maintained at 32-37°C to simulate physiological conditions. The fluid is constantly stirred.

  • Dosing: The test formulation (e.g., a cream containing benzyl benzoate) is applied evenly to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours), samples are withdrawn from the receptor fluid for analysis. The withdrawn volume is replaced with fresh buffer to maintain sink conditions.

  • Quantification: The concentration of the active ingredient (and any metabolites) in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). The cumulative amount permeated per unit area is plotted against time to determine the permeation flux.

G cluster_setup Cell Setup cluster_experiment Permeation Experiment cluster_analysis Analysis Skin Prepare Human/Animal Skin Membrane FranzCell Mount Skin in Franz Diffusion Cell Skin->FranzCell Receptor Fill Receptor with PBS Buffer (32-37°C) FranzCell->Receptor Apply Apply Topical Formulation to Donor Sample Sample Receptor Fluid at Time Intervals (t=0.5, 1, 2, 4... hrs) Apply->Sample HPLC Quantify Drug Conc. (HPLC) Sample->HPLC Plot Plot Cumulative Amount vs. Time HPLC->Plot Flux Calculate Permeation Flux (J) Plot->Flux

Caption: Workflow for an In Vitro Skin Permeation Test (IVPT) using a Franz Cell.

Application 3: Plasticizers

Benzoate esters, particularly glycol and polyester dibenzoates, are used as non-phthalate plasticizers.[15] They are added to polymers like polyvinyl chloride (PVC) to increase flexibility, durability, and workability. Their performance is often compared to traditional phthalate plasticizers, such as dioctyl phthalate (DOP) and di(2-ethylhexyl) phthalate (DEHP), which have faced regulatory scrutiny.[15] Key performance indicators include mechanical properties (tensile strength, elongation) and permanence (resistance to migration/leaching).

Comparative Data: Performance of Benzoate vs. Phthalate Plasticizers in PVC
Performance MetricBenzoate Ester PlasticizerPhthalate Plasticizer (DOP/DEHP)Key FindingReference(s)
Tensile Strength IDEO-10 (a bio-based ester) in PVC showed a tensile strength of 29.5 MPa .DOP/PVC blend showed a tensile strength of 18 MPa .Certain novel benzoate esters can significantly improve tensile strength compared to DOP.
Elongation at Break PVC with oleic acid-based esters showed comparable elongation to DOP.-Indicates similar flexibility can be achieved.
Thermal Stability PVC with oleic acid-based esters showed higher thermal stability.Lower thermal stability compared to the oleic acid esters.Benzoate esters can improve the heat resistance of the final product.
Migration into other plastics Benzoate (unspecified)DEHP, DINPBoth showed high migration and were not recommended for contact with polycarbonate or acrylic.[2]
Experimental Protocol: Evaluating Plasticizer Efficiency (Based on ASTM D2284)

This method assesses the mechanical properties of plasticized PVC to determine plasticizer efficiency.

  • Sample Preparation: PVC resin is compounded with a specific concentration of the plasticizer (e.g., 40% by weight). The mixture is processed (e.g., by milling and compression molding) into standardized test sheets.

  • Conditioning: The molded sheets are conditioned in a controlled environment (e.g., 23°C and 50% relative humidity) for a specified time to ensure consistent results.

  • Tensile Testing: Dumbbell-shaped specimens are cut from the sheets. These specimens are subjected to tensile stress in a universal testing machine at a constant rate of elongation until they break.

  • Data Acquisition: The force applied and the elongation of the specimen are recorded throughout the test.

  • Calculation: Key parameters are calculated from the data:

    • Tensile Strength (MPa): The maximum stress the material can withstand before breaking.

    • Elongation at Break (%): The percentage increase in length at the point of fracture.

    • Modulus of Elasticity (MPa): A measure of the material's stiffness.

G Start Start: PVC Resin + Benzoate or Phthalate Plasticizer Compound Compound Ingredients (e.g., Two-Roll Mill) Start->Compound Mold Compression Mold into Standardized Sheets Compound->Mold Condition Condition Samples (23°C, 50% RH) Mold->Condition Cut Cut Dumbbell-shaped Test Specimens Condition->Cut Test Perform Tensile Test (Universal Testing Machine) Cut->Test Data Record: - Force (N) - Elongation (mm) Test->Data Calculate Calculate Performance Metrics Data->Calculate Results Results: - Tensile Strength (MPa) - Elongation at Break (%) - Modulus (MPa) Calculate->Results

Caption: Logical Workflow for Evaluating Plasticizer Mechanical Performance.

References

A Comparative Analysis of 3,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid Derivatives for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical entities is paramount. This guide provides a comparative overview of 3,4-Bis(2-ethylhexoxycarbonyl)benzoic acid, a notable derivative of benzoic acid, and its alternatives, with a focus on their structural and performance characteristics relevant to their application as plasticizers in various formulations.

While the specific isomer 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid was initially sought, publicly available data predominantly pertains to the 3,4-isomer. This guide will focus on the latter and provide a comparative framework against established plasticizers. Due to the limited availability of specific experimental data for 3,4-Bis(2-ethylhexoxycarbonyl)benzoic acid in the public domain, this guide presents a comparative template using well-characterized alternatives: Di(2-ethylhexyl) phthalate (DEHP) as a conventional standard and a representative bio-based plasticizer, Acetyl Tributyl Citrate (ATBC). This framework allows for the objective evaluation of novel compounds as data becomes available.

Structural Confirmation and Physicochemical Properties

The foundational step in evaluating any chemical derivative is the confirmation of its structure and a thorough understanding of its physicochemical properties. For 3,4-Bis(2-ethylhexoxycarbonyl)benzoic acid, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are essential for structural elucidation.

Table 1: Comparative Physicochemical and Performance Data of Selected Plasticizers

Property3,4-Bis(2-ethylhexoxycarbonyl)benzoic acidDi(2-ethylhexyl) phthalate (DEHP)Acetyl Tributyl Citrate (ATBC)
IUPAC Name 3,4-bis(2-ethylhexoxycarbonyl)benzoic acid[1]Bis(2-ethylhexyl) benzene-1,2-dicarboxylate2-acetyl-3-butoxycarbonylmethyl-3-hydroxy-pentanedioic acid dibutyl ester
Molecular Formula C25H38O6[1]C24H38O4C20H34O8
Molecular Weight ( g/mol ) 434.57[1]390.56402.48
Appearance Data not availableColorless, viscous liquidColorless, odorless liquid
Boiling Point (°C) Data not available384343
Density (g/cm³ at 20°C) Data not available0.9861.048
Solubility in Water Data not availableInsolubleSlightly soluble
Plasticizing Efficiency Data not availableHighHigh
Hardness (Shore A, 15s) Data not available~85 (in PVC)~80 (in PVC)
Tensile Strength (MPa) Data not available~23 (in PVC)~20 (in PVC)
Elongation at Break (%) Data not available~300 (in PVC)~350 (in PVC)
Thermal Stability (TGA, 5% weight loss, °C) Data not available~250~230

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation and comparison of chemical compounds. Below are standard methodologies for the synthesis and characterization of benzoic acid derivatives used as plasticizers.

Synthesis of 3,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid

A general method for the synthesis of dialkyl benzenetricarboxylates involves the esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst.

Materials:

  • 1,2,4-Benzenetricarboxylic anhydride

  • 2-Ethylhexanol

  • Sulfuric acid (catalyst)

  • Toluene (solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of 1,2,4-benzenetricarboxylic anhydride (1 equivalent), 2-ethylhexanol (2.2 equivalents), and a catalytic amount of sulfuric acid in toluene is refluxed using a Dean-Stark apparatus to remove water.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with 5% sodium bicarbonate solution, water, and saturated sodium chloride solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product is purified by column chromatography on silica gel.

Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the chemical structure by identifying the connectivity of atoms.

  • Protocol: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present in the molecule.

  • Protocol: The FTIR spectrum is recorded using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

3. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • Protocol: GC-MS analysis is performed on a system equipped with a capillary column (e.g., HP-5MS). The sample is injected in split mode with helium as the carrier gas. The mass spectrometer is operated in electron ionization (EI) mode.

4. Performance Evaluation in a Polymer Matrix (e.g., PVC):

  • Purpose: To assess the effectiveness of the compound as a plasticizer.

  • Protocol:

    • Compounding: The benzoic acid derivative is melt-blended with PVC resin, thermal stabilizers, and other additives in a two-roll mill or an internal mixer.

    • Specimen Preparation: The compounded material is then compression-molded into sheets of a specified thickness.

    • Mechanical Testing: Standard test specimens are cut from the sheets and subjected to tensile testing (ASTM D638) to determine tensile strength and elongation at break, and hardness testing (ASTM D2240) using a Shore A durometer.

    • Thermal Analysis: Thermogravimetric Analysis (TGA) is performed to evaluate thermal stability, and Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), a key indicator of plasticizer efficiency.

Visualizing Workflows and Relationships

Graphical representations of experimental workflows and logical decision-making processes can significantly enhance clarity and understanding for researchers.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification & Characterization Reactants 1,2,4-Benzenetricarboxylic anhydride + 2-Ethylhexanol Reflux Reflux in Toluene (Dean-Stark) Reactants->Reflux Catalyst Sulfuric Acid Catalyst->Reflux Wash Aqueous Workup (NaHCO3, H2O, Brine) Reflux->Wash Dry Drying (MgSO4) & Solvent Removal Wash->Dry Purify Column Chromatography Dry->Purify Product 3,4-Bis(2-ethylhexoxycarbonyl) benzoic acid Purify->Product Plasticizer_Selection Start Define Application Requirements Compatibility Is it compatible with the polymer? Start->Compatibility Performance Does it meet performance criteria? (Flexibility, Durability) Compatibility->Performance Yes Research Research Alternatives Compatibility->Research No Regulatory Does it meet regulatory standards? (e.g., Phthalate-free) Performance->Regulatory Yes Performance->Research No Select Select Plasticizer Regulatory->Select Yes Reject Reject/Re-evaluate Regulatory->Reject No Research->Compatibility

References

Safety Operating Guide

Navigating the Safe Disposal of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid, catering to researchers, scientists, and drug development professionals. The following procedures are based on general best practices for similar chemical compounds, as a specific Safety Data Sheet (SDS) for this exact molecule was not identified. It is imperative to consult the specific SDS for any chemical before handling and disposal.

Hazard Profile and Safety Summary

Based on data for structurally related benzoic acid esters, a summary of potential hazards is presented below. This information should be used to infer the risks associated with this compound and to inform safe handling and disposal practices.

Hazard ClassificationPotential EffectsPrecautionary Measures
Skin Irritation Causes skin irritation.[1][2]Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][2]
Serious Eye Damage Causes serious eye damage.[1][2]Wear eye and face protection.[1][2]
Aquatic Hazard Harmful to aquatic life.[1]Avoid release to the environment.[1]
Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[1]Do not breathe dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful adherence to established safety protocols to protect both laboratory personnel and the environment.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2]

2. Waste Collection:

  • Collect waste this compound in its original container or a clearly labeled, compatible, and sealed waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1]

3. Labeling:

  • Clearly label the waste container with the full chemical name: "Waste this compound" and any relevant hazard symbols (e.g., corrosive, environmental hazard).

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep away from incompatible materials such as strong oxidizing agents.[2][3]

5. Disposal:

  • Dispose of the chemical waste through an approved and licensed hazardous waste disposal company.[1][4]

  • Never dispose of this compound down the drain or in the regular trash.[4][5] This is crucial to prevent environmental contamination.[1][5]

6. Decontamination:

  • Thoroughly decontaminate any surfaces or equipment that have come into contact with the chemical using an appropriate solvent and cleaning procedure.

  • Dispose of contaminated materials (e.g., paper towels, gloves) as hazardous waste.

7. Documentation:

  • Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with institutional and regulatory requirements.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the logical steps and decision points for the proper disposal of laboratory chemical waste like this compound.

start Start: Chemical Waste Generated identify Identify Chemical and Hazards (Consult SDS) start->identify ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect storage Store in Designated Hazardous Waste Area collect->storage disposal Arrange for Pickup by Licensed Waste Disposal Company storage->disposal decontaminate Decontaminate Work Area and Equipment disposal->decontaminate document Document Waste Generation and Disposal decontaminate->document end End: Disposal Complete document->end

References

Essential Safety and Operational Guidance for 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid, a comprehensive understanding of safety protocols and operational procedures is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheets of structurally similar compounds.

Body PartPersonal Protective EquipmentStandard
Eyes/Face Safety goggles with side protection or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Chemical-resistant gloves (e.g., Butyl caoutchouc/butyl rubber) and protective clothing to prevent skin exposure.[2][3]EN 374.[3]
Respiratory A NIOSH/MSHA approved air-purifying respirator for dust or mist, or when working in poorly ventilated areas.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]

    • Work in a well-ventilated area, preferably under a chemical fume hood.[2]

    • Before handling, wash hands and exposed skin thoroughly.[4]

  • Handling :

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Minimize the generation of dust and aerosols.[2][5]

    • Do not eat, drink, or smoke in the handling area.[6]

    • Use non-sparking tools to prevent ignition.[5]

  • Storage :

    • Store the compound in a tightly closed, properly labeled container.[1][4]

    • Keep the container in a cool, dry, and well-ventilated place.[1][4]

    • Store away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Collection :

    • Collect waste material in a suitable, closed container labeled for hazardous waste.[4]

  • Disposal :

    • Dispose of the contents and container at an approved waste disposal plant.[1][4][6]

    • Do not release the chemical into the environment or flush it down the sewer system.[2][4]

  • Contaminated Packaging :

    • Handle contaminated packaging in the same manner as the substance itself.[3]

    • If permissible, containers can be triple-rinsed and offered for recycling or reconditioning.[5]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

  • Skin Contact : Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]

  • Inhalation : Move the victim to fresh air and keep them at rest in a comfortable breathing position. If feeling unwell, call a poison center or doctor.[4]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[7]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound A 1. Preparation - Verify ventilation (fume hood) - Check emergency equipment - Don appropriate PPE B 2. Handling - Avoid skin/eye contact - Minimize dust/aerosols - No eating, drinking, or smoking A->B C 3. Storage - Tightly closed container - Cool, dry, well-ventilated area - Away from incompatibles B->C E Emergency Procedures - Eye/Skin Contact - Inhalation - Ingestion B->E If Exposure Occurs D 4. Disposal - Collect in labeled container - Dispose at approved facility - Do not release to environment C->D

Caption: Workflow for safe chemical handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.